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N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Documentation Hub

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  • Product: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline
  • CAS: 1040689-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-heptyloxybenzyl)-3,4-dimethylaniline: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the secondary amine N-(4-heptyloxybenzyl)-3,4-dimethylaniline. As a molecule of interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary amine N-(4-heptyloxybenzyl)-3,4-dimethylaniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its synthesis, physicochemical properties, and analytical characterization is paramount. This document outlines a probable synthetic route, predicts key physicochemical parameters based on its structural components, and details robust analytical methodologies for its quantification and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related compounds.

Introduction

N-(4-heptyloxybenzyl)-3,4-dimethylaniline is a secondary amine featuring a substituted aniline core and a heptyloxybenzyl group. The presence of both an aromatic amine and a long alkyl chain ether suggests potential applications in areas requiring a balance of lipophilicity and chemical reactivity. Secondary amines are a critical class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their unique properties, including basicity and nucleophilicity, are central to their diverse applications.[2] This guide will explore the specific characteristics of N-(4-heptyloxybenzyl)-3,4-dimethylaniline, providing a theoretical and practical framework for its investigation.

Proposed Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. For the synthesis of N-(4-heptyloxybenzyl)-3,4-dimethylaniline, a plausible route involves the reaction of 3,4-dimethylaniline with 4-heptyloxybenzaldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 3,4-Dimethylaniline intermediate Schiff Base (Imine) reactant1->intermediate Condensation (-H2O) reactant2 4-Heptyloxybenzaldehyde reactant2->intermediate product N-(4-heptyloxybenzyl)-3,4-dimethylaniline intermediate->product Reduction (e.g., NaBH4)

Caption: Proposed synthesis of N-(4-heptyloxybenzyl)-3,4-dimethylaniline via reductive amination.

Experimental Protocol: Synthesis
  • Imine Formation: In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethylaniline and 1 equivalent of 4-heptyloxybenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation reaction.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the imine is complete, cool the reaction mixture in an ice bath.

  • Slowly add 1.2 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₂₂H₃₁NOBased on the chemical structure.
Molecular Weight 325.50 g/mol Calculated from the molecular formula.
Physical State Likely a viscous liquid or low-melting solid at room temperature.High molecular weight and the presence of a flexible alkyl chain often lead to these states.[3]
Boiling Point HighSecondary amines have higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[4][5] The large molecular weight of this compound will further increase its boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform).The long, nonpolar heptyloxy chain and the aromatic rings contribute to its hydrophobic character, reducing water solubility.[5][6]
Basicity (pKb) Expected to be a weak base.The nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for protonation. Aromatic amines are generally weaker bases than aliphatic amines.[2]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of N-(4-heptyloxybenzyl)-3,4-dimethylaniline.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expect characteristic signals for the aromatic protons, the benzylic methylene protons, the protons of the heptyloxy chain, and the methyl groups on the aniline ring.

    • ¹³C NMR: Will show signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy:

    • The presence of a secondary amine can be confirmed by a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.[7]

    • Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS):

    • Will provide the molecular weight of the compound.

    • Fragmentation patterns can help to confirm the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying the concentration of N-(4-heptyloxybenzyl)-3,4-dimethylaniline.

Analytical_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis Sample N-(4-heptyloxybenzyl)-3,4-dimethylaniline Dissolution Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) Sample->Dissolution HPLC_Column Reversed-Phase C18 Column Dissolution->HPLC_Column Derivatization Optional: Derivatization (e.g., with benzenesulfonyl chloride) Dissolution->Derivatization Mobile_Phase Acetonitrile/Water Gradient Detection_UV UV Detector (e.g., 254 nm) HPLC_Column->Detection_UV GC_Column Capillary Column (e.g., HP-5MS) Derivatization->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Detection_MS Mass Spectrometer Ionization->Detection_MS

Caption: General analytical workflow for the characterization of N-(4-heptyloxybenzyl)-3,4-dimethylaniline.

Experimental Protocol: HPLC Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare samples for analysis by dissolving them in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Validation:

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration to establish the linearity of the method.

    • Accuracy and Precision: Analyze replicate samples at different concentrations to determine the accuracy and precision of the method.[8]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

Potential Applications and Future Directions

The unique structure of N-(4-heptyloxybenzyl)-3,4-dimethylaniline, combining a lipophilic tail with a reactive amine core, suggests potential applications in several fields:

  • Drug Development: The aniline moiety is a common scaffold in medicinal chemistry. The heptyloxy group could modulate pharmacokinetic properties such as membrane permeability and protein binding.

  • Materials Science: The compound could serve as a precursor for the synthesis of novel polymers, dyes, or liquid crystals. The long alkyl chain could impart desirable self-assembly properties.

  • Corrosion Inhibition: Amines are known to be effective corrosion inhibitors for metals. The long alkyl chain could enhance its adsorption on metal surfaces.

Future research should focus on the experimental validation of the predicted properties and the exploration of its utility in the aforementioned applications.

Safety Considerations

The starting material, 3,4-dimethylaniline, is toxic by inhalation, ingestion, and dermal absorption.[10][11] It is classified as a suspected human carcinogen.[10] Therefore, all handling of this compound and its derivatives should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 3,4-Dimethylaniline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYLANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]

  • Nakano, S., et al. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.
  • vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties. NCERT 12 Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Fiveable. (2025, August 15). Secondary amine Definition. Retrieved from [Link]

  • Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 273-281.
  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

Sources

Exploratory

Introduction: The Unique State of Matter and the Role of Molecular Design

An In-depth Technical Guide to 3,4-Dimethylaniline Derivatives in Liquid Crystal Research Liquid crystals represent a fascinating state of matter, exhibiting properties that are intermediate between those of a convention...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dimethylaniline Derivatives in Liquid Crystal Research

Liquid crystals represent a fascinating state of matter, exhibiting properties that are intermediate between those of a conventional liquid and a solid crystal.[1][2] In this state, molecules possess a degree of orientational order, like a crystal, but can flow like a liquid.[2][3] This unique combination of properties is the foundation for their widespread application in technologies such as liquid crystal displays (LCDs), optical sensors, and smart windows.[4] The formation of a liquid crystal phase, or mesophase, is highly dependent on the molecular structure. Typically, molecules that exhibit liquid crystallinity (mesogens) are composed of a rigid core and flexible terminal chains.[1]

Aniline and its derivatives are pivotal building blocks in the synthesis of these mesogens. Their versatile reactivity allows for the construction of various molecular architectures, including Schiff bases, azo compounds, and esters, which are common motifs in liquid crystal chemistry.[5][6] This guide focuses specifically on derivatives of 3,4-dimethylaniline, a primary arylamine with methyl groups at the 3 and 4 positions of the benzene ring.[7][8] We will explore the synthesis, characterization, and structure-property relationships of these compounds, providing a comprehensive resource for researchers in materials science and drug development. The strategic placement of the two methyl groups on the aniline core can significantly influence intermolecular interactions and molecular packing, leading to unique and potentially advantageous mesomorphic properties.

Core Precursor: 3,4-Dimethylaniline

3,4-Dimethylaniline, also known as 3,4-xylidine, is a low-melting crystalline solid that serves as the foundational component for the derivatives discussed herein.[7][8] Understanding its fundamental properties is crucial for its application in synthesis.

PropertyValueSource
Chemical Formula C₈H₁₁N[7]
Molecular Weight 121.18 g/mol [7]
Appearance Pale brown or off-white solid[7][8]
Melting Point 49-51 °C[9]
Boiling Point 226 °C
IUPAC Name 3,4-dimethylaniline[7]
Synonyms 3,4-Xylidine, 4-Amino-o-xylene[7]

This compound is utilized as a chemical intermediate in the production of various chemicals, including dyes and pesticides.[7][8] Its primary amine group (-NH₂) is the key reactive site for building larger, rod-like molecules necessary for inducing liquid crystallinity.

Synthesis of 3,4-Dimethylaniline-Based Mesogens

The creation of liquid crystalline materials from 3,4-dimethylaniline involves multi-step synthesis to build a molecule with the required anisotropic geometry. The most common strategies involve forming Schiff base, azo, or ester linkages.

Schiff Base Derivatives

Schiff bases, containing an azomethine or imine group (-CH=N-), are widely used in liquid crystal synthesis due to the relative ease of their formation and the linearity this linkage imparts to the molecular structure.[4][5]

Causality Behind the Experimental Choices: The reaction is a condensation between the primary amine of 3,4-dimethylaniline and an aromatic aldehyde. Absolute ethanol is often chosen as the solvent because it readily dissolves the reactants while allowing for the easy removal of the water byproduct, driving the equilibrium towards the product. A catalytic amount of acid can be used to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reaction. Refluxing provides the necessary activation energy for the dehydration step.

Experimental Protocol: Synthesis of a (E)-N-(4-alkoxybenzylidene)-3,4-dimethylaniline

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of a selected 4-alkoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition of Aniline: To this solution, add an equimolar amount (10 mmol, 1.21 g) of 3,4-dimethylaniline.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, until a constant melting point is achieved.

  • Characterization: Confirm the structure of the purified product using FT-IR (disappearance of N-H and C=O stretches, appearance of C=N stretch around 1615 cm⁻¹), ¹H-NMR, and ¹³C-NMR spectroscopy.[4]

Azo-Linked Derivatives

Azo compounds, characterized by the -N=N- linkage, are another important class of liquid crystals.[1] The azo bridge provides a linear, rigid connection between aromatic rings, which is conducive to mesophase formation. These compounds are also of interest for their photoresponsive properties.[10]

Causality Behind the Experimental Choices: The synthesis involves two main steps: diazotization of 3,4-dimethylaniline followed by an azo coupling reaction. The diazotization must be carried out at low temperatures (0-5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The choice of the coupling partner (e.g., a phenol or another aniline derivative) and the pH of the reaction medium are critical for successful synthesis.

Experimental Protocol: Synthesis of a 4-((3,4-dimethylphenyl)diazenyl)phenol Derivative

  • Diazotization: Dissolve 10 mmol (1.21 g) of 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add a cold aqueous solution of sodium nitrite (10 mmol) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve an equimolar amount of the coupling partner (e.g., phenol) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

  • Product Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with constant stirring. An intensely colored azo compound will precipitate immediately. Maintain the low temperature and continue stirring for 1-2 hours.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and then dry. Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Analyze the final product using spectroscopic methods (FT-IR, NMR) to confirm its chemical structure.

Workflow for Synthesis and Characterization

The general process for developing and analyzing these liquid crystal materials follows a structured, self-validating path from synthesis to property analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Thermal Analysis cluster_properties Advanced Property Investigation S1 Select Precursors (3,4-Dimethylaniline, Aldehyde/Phenol) S2 Chemical Reaction (Schiff Base / Azo Coupling) S1->S2 S3 Crude Product Isolation (Filtration) S2->S3 S4 Purification (Recrystallization) S3->S4 C1 Structural Confirmation (FT-IR, NMR, Mass Spec) S4->C1 Purified Sample C2 Purity Check (Elemental Analysis) C1->C2 C3 Phase Transition Analysis (DSC) C2->C3 C4 Mesophase Identification (Polarized Optical Microscopy) C3->C4 P1 Layer Structure (XRD) C4->P1 P2 Dielectric Properties (Dielectric Spectroscopy) C4->P2 G cluster_properties Resulting Mesomorphic Properties cluster_factors Other Molecular Factors Core 3,4-Dimethylaniline Core - Increases Molecular Breadth - Modifies Dipole Moment - Affects Intermolecular Spacing P1 Phase Type (Nematic vs. Smectic) Core->P1 influences packing P2 Transition Temperatures (Tni) (Stability of Mesophase) Core->P2 steric effects P3 Physical Properties (Viscosity, Dielectric Anisotropy) Core->P3 F1 Terminal Chain Length (e.g., -OCnH2n+1) F1->P1 F1->P2 van der Waals forces F2 Linking Group (-CH=N-, -N=N-, -COO-) F2->P2 rigidity & polarity

Sources

Foundational

Difference between benzylamine and benzylidene liquid crystals

This guide provides an in-depth technical analysis of the structural, chemical, and mesomorphic divergences between Benzylidene (Schiff base) and Benzylamine (reduced amine) liquid crystalline systems. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, chemical, and mesomorphic divergences between Benzylidene (Schiff base) and Benzylamine (reduced amine) liquid crystalline systems.

Executive Summary: The Rigidity-Flexibility Conflict

In liquid crystal (LC) design, the central linkage group governs the molecular geometry and electronic conjugation required for mesophase formation. The distinction between Benzylidene (


) and Benzylamine  (

) moieties represents the fundamental conflict between conjugation-driven rigidity and flexibility-induced disorder .
  • Benzylidene LCs (Schiff Bases): Characterized by a rigid, planar

    
    -conjugated core. They are classic thermotropic mesogens (e.g., MBBA) but suffer from hydrolytic instability.
    
  • Benzylamine Systems: Characterized by a flexible

    
     methylene bridge that breaks conjugation. Covalently, they are rarely mesogenic due to the "kink" in linearity. However, they are critical building blocks for Supramolecular Liquid Crystals , where hydrogen bonding restores the necessary anisotropy.
    

Molecular Architecture & Mechanistic Logic

The Benzylidene Core (The Rigid Rod)

The benzylidene linkage creates a continuous


-electron system between two aromatic rings. This restricts rotation, flattening the molecule into a "lath" or "rod" shape (high aspect ratio). This geometric anisotropy is the primary driver for the Nematic  phase, where molecules align directionally but not positionally.
The Benzylamine Break (The Flexible Kink)

Reducing the imine bond to an amine introduces a tetrahedral (


) carbon. This acts as an insulator for 

-electrons and introduces a bond angle of ~109.5° (the "kink").
  • Consequence: The molecule loses its rod-like shape, becoming "bent."

  • Result: In pure covalent systems, this disruption typically lowers the clearing point (

    
    ) below the melting point, eliminating the liquid crystalline phase entirely.
    
Visualization of Structural Logic

LC_Architecture cluster_0 Benzylidene (Schiff Base) cluster_1 Benzylamine (Reduced) Benz Benzaldehyde (Ar-CHO) Imine Imine Linkage (-CH=N-) Benz->Imine + Aniline Aniline (Ar-NH2) Aniline->Imine Prop1 Planar Geometry (Conjugated) Imine->Prop1 Result1 Thermotropic LC (Nematic/Smectic) Prop1->Result1 ImineRed Reduction (H2 / Pd/C) Result1->ImineRed Reduction Amine Amine Linkage (-CH2-NH-) ImineRed->Amine Prop2 Tetrahedral Kink (Broken Conjugation) Amine->Prop2 Supramolecular Supramolecular Assembly (H-Bonding) Amine->Supramolecular + Acid Result2 Loss of LC Phase (Isotropic Liquid) Prop2->Result2 Result3 Induced Smectic Phase Supramolecular->Result3

Caption: Comparative logic flow showing how the rigid imine linkage supports LC phases, while reduction to amine destroys them unless rescued by supramolecular assembly.

Comparative Analysis: Properties & Stability

The following table summarizes the divergent properties of 4-alkoxy derivatives of both classes.

FeatureBenzylidene LCs (Schiff Bases)Benzylamine Derivatives
Linkage Structure

(Imine)

(Amine)
Electronic State Conjugated (

-

interaction across rings)
Non-conjugated (Insulated by

)
Molecular Shape Linear / Planar (Rod-like)Bent / Kinked (Flexible)
Mesophase Typically Nematic or Smectic Typically Non-Mesogenic (Isotropic)
Chemical Stability Low: Hydrolyzes in moist air to aldehyde/amine.High: Stable to hydrolysis; susceptible to oxidation over time.
Primary Utility Display materials (historical), anisotropic solvents.Intermediate for supramolecular LCs or ionic liquids.

Experimental Protocols

Protocol A: Synthesis of a Benzylidene LC (MBBA)

Target: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).[1][2][3] Rationale: This is the standard protocol for creating a room-temperature nematic liquid crystal.

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 4-Butylaniline (1.0 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, trace)

Methodology:

  • Condensation: Dissolve 4-methoxybenzaldehyde (0.1 mol) and 4-butylaniline (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution will turn yellow, indicating imine formation.

  • Solvent Removal: Remove ethanol via rotary evaporation. A turbid oil or low-melting solid remains.

  • Purification: Recrystallize from cold hexane or methanol/ethanol (1:1) mixture.

    • Note: MBBA is a liquid at room temperature (mp ~21°C, Tc ~45°C). Purification may require distillation under high vacuum if crystallization is difficult.

  • Validation: Verify the disappearance of the Carbonyl (

    
    ) peak at ~1700 cm⁻¹ and appearance of the Imine (
    
    
    
    ) peak at ~1625 cm⁻¹ in IR.
Protocol B: Engineering a Supramolecular Benzylamine LC

Target: Induction of mesophase in non-mesogenic benzylamine via H-bonding. Rationale: Since covalent benzylamines are rarely LCs, we use supramolecular synthesis to create a hydrogen-bonded dimer that mimics the rigid rod structure.

Materials:

  • 4-Decyloxybenzoic acid (Proton Donor, 1.0 eq)

  • 4-Decyloxybenzylamine (Proton Acceptor, 1.0 eq)

  • THF (Tetrahydrofuran)

Methodology:

  • Dissolution: Dissolve 1 mmol of 4-decyloxybenzoic acid and 1 mmol of 4-decyloxybenzylamine separately in minimal THF.

  • Complexation: Mix the two solutions slowly at room temperature. The acid-base interaction (or H-bonding) occurs immediately.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature to grow crystals/films.

  • Annealing: Heat the resulting solid to its isotropic phase and cool slowly (1°C/min) to anneal the supramolecular structure.

  • Characterization:

    • DSC: Look for a broad endotherm representing the melting of the complex, often followed by a Smectic-Isotropic transition.

    • POM (Polarized Optical Microscopy): Observe for "Focal Conic" textures typical of Smectic A phases, confirming the formation of a supramolecular rod.

Stability & Degradation Mechanisms

Understanding the failure modes is critical for application scientists.

Hydrolysis of Benzylidene (The "Moisture Problem")

Schiff bases are dynamically unstable in the presence of water and acid traces.



  • Impact: The LC sample turns cloudy and loses its nematic range as impurities (aldehyde/amine) accumulate.

  • Mitigation: Must be sealed in anhydrous cells (glass/indium seal).

Oxidation of Benzylamine

While hydrolytically stable, benzylamines can undergo slow oxidation at the methylene carbon.



  • Impact: Long-term yellowing of the sample, but generally robust enough for open-air handling compared to Schiff bases.

References

  • Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on Schiff base LC synthesis).
  • Paleos, C. M., & Tsiourvas, D. (1995). Supramolecular hydrogen-bonded liquid crystals.[4][5][6] Liquid Crystals, 19(1), 111-120. Link

  • Kato, T., & Fréchet, J. M. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction: intermolecular hydrogen bonding between a benzoic acid and a pyridine. Journal of the American Chemical Society, 111(22), 8533-8534. Link

  • Haller, I. (1975). Thermodynamic and Static Properties of Liquid Crystals. Progress in Solid State Chemistry, 10, 103-118. (Thermodynamics of MBBA).
  • Goodby, J. W. (2014).[5] Handbook of Liquid Crystals, Vol 5: Non-Conventional Liquid Crystals. Wiley-VCH.[5] (Covers supramolecular and ionic LCs).[7]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization and Synthesis Validation of N-(4-heptyloxybenzyl)-3,4-dimethylaniline

[1] Executive Summary This technical guide provides a comprehensive structural analysis and synthetic validation protocol for N-(4-heptyloxybenzyl)-3,4-dimethylaniline , a lipophilic secondary amine derivative.[1] This c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis and synthetic validation protocol for N-(4-heptyloxybenzyl)-3,4-dimethylaniline , a lipophilic secondary amine derivative.[1] This compound fuses a 3,4-xylidine core with a 4-heptyloxybenzyl tail, a structural motif commonly utilized in liquid crystal mesogens and lipophilic drug delivery systems to enhance solubility in non-polar matrices.

The following data and protocols are designed for researchers requiring precise molecular identification and reproducible synthesis pathways.

Part 1: Molecular Identity & Physicochemical Properties[2]

Core Constants

The molecular weight and formula are derived from the reductive amination of 3,4-dimethylaniline and 4-heptyloxybenzaldehyde.[1]

PropertyValuePrecision Note
Chemical Formula C₂₂H₃₁NO Confirmed via atom counting of precursors (

).[1][2]
Molecular Weight 325.50 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 325.2406 Da Essential for High-Resolution Mass Spectrometry (HRMS).[1]
Exact Mass 325.240565Calculated using

,

,

,

.
Element Analysis C: 81.18%, H: 9.60%, N: 4.30%, O: 4.92%Theoretical elemental composition.
Structural Descriptors[1]
  • IUPAC Name: N-[(4-heptyloxyphenyl)methyl]-3,4-dimethylaniline[1]

  • SMILES: CCCCCCCOc1ccc(CNc2ccc(C)c(C)c2)cc1

  • InChIKey: Generated post-synthesis (Compound specific).

Part 2: Synthetic Pathway & Logic (Causality)

The Reductive Amination Strategy

Direct alkylation of anilines with alkyl halides often leads to over-alkylation (formation of tertiary amines or quaternary salts). To ensure the exclusive formation of the secondary amine , a Reductive Amination protocol is required.

Causality of Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB): Selected over Sodium Borohydride (

    
    ). STAB is milder and selective for aldehydes in the presence of anilines, minimizing the reduction of the aldehyde to an alcohol before imine formation occurs.
    
  • Dichloromethane (DCM): Aprotic solvent that solubilizes both the lipophilic aldehyde and the aniline.

Reaction Workflow Diagram

The following diagram illustrates the stepwise conversion from precursors to the final secondary amine.

SynthesisPathway Aldehyde 4-Heptyloxybenzaldehyde (C14H20O2) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine -H2O (Dehydration) Aniline 3,4-Dimethylaniline (C8H11N) Aniline->Imine -H2O (Dehydration) Product Target Product N-(4-heptyloxybenzyl)-3,4-dimethylaniline Imine->Product +H2 (Hydride Transfer) STAB Reagent: STAB (Reduction) STAB->Imine Promotes

Caption: Stepwise reductive amination pathway. The imine intermediate is reduced in situ to prevent reversion or side reactions.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize 10 mmol of N-(4-heptyloxybenzyl)-3,4-dimethylaniline.

Reagents & Stoichiometry[1][3]
  • Precursor A: 3,4-Dimethylaniline (1.21 g, 10 mmol)

  • Precursor B: 4-Heptyloxybenzaldehyde (2.20 g, 10 mmol)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (30 mL)

  • Catalyst: Acetic Acid (glacial, 1-2 drops) – Accelerates imine formation.[1]

Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • In a 100 mL round-bottom flask, dissolve Precursor A and Precursor B in 30 mL of DCE.

    • Add 2 drops of glacial acetic acid.

    • Stir at room temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
    • Validation checkpoint: Solution may turn slightly yellow/turbid as water is generated.

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C (ice bath).

    • Add STAB portion-wise over 10 minutes.

    • Remove ice bath and stir at RT for 4–12 hours.

    • Validation checkpoint: Monitor via TLC (Mobile phase: 10% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; a new lower 
      
      
      
      spot (amine) should appear.
  • Workup & Purification:

    • Quench reaction with saturated

      
        (30 mL). Stir for 15 mins to neutralize acetic acid and decompose borate complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Analytical Validation (Diagnostic Markers)

To confirm the structure, researchers must verify specific spectral signatures. The following table outlines the expected NMR shifts.

Proton NMR ( NMR, 400 MHz, )
MoietyChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Logic
Benzyl

4.20 – 4.30 Singlet (s)2HCritical Proof: Confirms the

bond formation.[1] If this is a doublet, reduction failed (imine remains).
Heptyl

3.90 – 3.95Triplet (t)2HConfirms ether linkage intact.[1]
Aromatic (Benzyl) 6.80 – 7.30Doublets (AA'BB')4HCharacteristic para-substitution pattern.
Aromatic (Aniline) 6.40 – 6.60Multiplet3HUpfield shift due to electron-donating amine.[1]
Methyl (Ar-

)
2.10 – 2.20Singlets6HTwo distinct or overlapping singlets from the xylidine core.[1]
Heptyl Terminus 0.88Triplet3HTerminal methyl of the heptyl chain.
Mass Spectrometry Logic

In ESI-MS (Positive Mode), the molecule will protonate at the secondary amine.

  • Parent Ion

    
    :  326.25 m/z.
    
  • Fragmentation: Expect a major fragment at m/z 205 (Tropylium-like ion of the heptyloxybenzyl group) or m/z 120 (3,4-dimethylaniline fragment), depending on ionization energy.

MassSpec Parent Parent Ion [M+H]+ m/z 326.25 Frag1 Fragment A (Heptyloxybenzyl Cation) m/z ~205 Parent->Frag1 C-N Bond Cleavage Frag2 Fragment B (Xylidine Amine) m/z ~120 Parent->Frag2 Alternative Path

Caption: Predicted fragmentation pattern in Electrospray Ionization (ESI) Mass Spectrometry.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Base Compound Properties (3,4-Dimethylaniline): PubChem. (n.d.). 3,4-Dimethylaniline (Compound Summary). National Library of Medicine. [Link]

Sources

Foundational

Heptyloxy-substituted benzylamine mesogenic properties

An In-depth Technical Guide to the Mesogenic Properties of Heptyloxy-Substituted Benzylamine Derivatives Abstract Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of cr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mesogenic Properties of Heptyloxy-Substituted Benzylamine Derivatives

Abstract

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of crystalline solids and isotropic liquids. This duality makes them central to both fundamental research and a vast array of technologies, from display devices to advanced drug delivery systems. Within the diverse family of mesogenic molecules, those built upon a benzylamine-derived core offer a compelling platform for tuning material properties through synthetic chemistry. This guide provides a detailed exploration of the mesogenic properties imparted by the incorporation of heptyloxy substituents onto benzylamine-related scaffolds. We will delve into the principles of molecular design, detailed synthetic protocols, and the critical techniques for physicochemical characterization. By examining the causal relationships between molecular structure—specifically the role of the seven-carbon alkoxy chain—and the resulting liquid crystalline behavior, this document serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development seeking to understand and harness these fascinating materials.

Introduction: The Rationale for Heptyloxy-Substituted Mesogens

The formation of a liquid crystal (LC) phase is a direct consequence of molecular shape and intermolecular forces. Calamitic, or rod-like, molecules are particularly prone to forming such phases. The archetypal calamitic mesogen consists of a rigid core, often comprising aromatic rings, and one or more flexible terminal chains.[1] The rigid core dictates the overall anisotropy and tendency for orientational ordering, while the flexible chains provide the necessary molecular fluidity and influence the specific type of mesophase that forms.[2]

The benzylamine framework, C₆H₅CH₂NH₂, and its derivatives (most notably the related Schiff bases, or benzylidene anilines) provide an excellent rigid core.[3] The two phenyl rings connected by a linking group (e.g., -CH=N-) create the necessary linear geometry. The introduction of flexible alkyl or alkoxy chains is a well-established strategy to induce and control mesomorphism. The heptyloxy group (-OC₇H₁₅) is of particular interest because its length is often sufficient to promote the formation of more ordered smectic phases in addition to the less ordered nematic phase, allowing for a rich and tunable polymorphic behavior.[4][5]

For drug development professionals, the interest in such systems is twofold. Firstly, benzylamine derivatives themselves have been investigated for a range of biological activities.[6][7] Secondly, liquid crystalline systems are gaining significant attention as advanced drug delivery vehicles. Their unique microstructures can encapsulate both hydrophilic and hydrophobic molecules, offering pathways for sustained release and improved bioavailability.[8][9][10] Understanding the fundamental properties of these heptyloxy-substituted systems is the first step toward designing novel, functional biomaterials.

Molecular Design and Synthesis

The design of a successful mesogen hinges on balancing the rigidity of the core with the flexibility of the terminal chains. A common and synthetically accessible structure that embodies these principles is the Schiff base, formed from the condensation of a substituted benzaldehyde and a substituted aniline. These (E)-4-(alkyloxy)-N-(4-(alkyloxy)benzylidene)aniline systems are excellent models for understanding the role of the heptyloxy group.

Synthesis of a Model Compound: (E)-4-(Heptyloxy)-N-(4-(heptyloxy)benzylidene)aniline

The synthesis of this target molecule is achieved via a straightforward condensation reaction. The imine bond formed is relatively stable, ensuring the thermal integrity of the molecule within its liquid crystal phase range.[11]

Experimental Protocol: Schiff Base Condensation
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-(heptyloxy)benzaldehyde in 15 mL of absolute ethanol.

  • Addition: To the stirring solution, add 1.0 equivalent of 4-(heptyloxy)aniline.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product as colorless crystals.[11]

  • Characterization: Confirm the molecular structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, alongside elemental analysis. The FT-IR spectrum should show a characteristic C=N stretching vibration around 1615 cm⁻¹. The NMR spectra should confirm the presence of protons and carbons corresponding to the aromatic rings, the imine group, and the heptyloxy chains.[11]

Visualization: Synthesis Workflow

cluster_reactants Reactants cluster_process Process A 4-(Heptyloxy)benzaldehyde C Dissolve in Absolute Ethanol A->C B 4-(Heptyloxy)aniline B->C D Reflux (2-4h) C->D E Cool to RT & Filter D->E F Recrystallize E->F G Final Product: (E)-4-(Heptyloxy)-N- (4-(heptyloxy)benzylidene)aniline F->G H Characterization (NMR, FT-IR, EA) G->H

Caption: General workflow for the synthesis of a heptyloxy-substituted Schiff base.

Characterization of Mesogenic Properties

The identification and characterization of liquid crystal phases are primarily accomplished through a combination of polarized optical microscopy (POM) and differential scanning calorimetry (DSC). These two techniques provide complementary information about the phase transitions and the nature of the mesophases.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the unique optical textures exhibited by different liquid crystal phases. Anisotropic materials, like LCs, are birefringent, meaning they refract light differently depending on its polarization and direction of travel. When a thin film of a liquid crystal is viewed between crossed polarizers, it produces characteristic patterns of light and dark that serve as fingerprints for specific phases (e.g., the threaded texture of a nematic phase or the focal-conic fan texture of a smectic A phase).[4][12]

  • Sample Preparation: Place a small amount (1-2 mg) of the synthesized compound onto a clean glass microscope slide.

  • Mounting: Cover the sample with a clean glass coverslip.

  • Heating: Place the slide onto a calibrated hot stage connected to the microscope.

  • Observation (Heating Cycle): Heat the sample slowly (e.g., 5-10 °C/min). Observe the sample through the crossed polarizers. Note the temperatures at which the optical texture changes, indicating a phase transition. As the sample melts from a crystalline solid, it will first transition into a liquid crystalline phase, showing a bright, textured image. Continue heating until the sample becomes completely dark, which signifies the transition to the isotropic liquid state (the clearing point).

  • Observation (Cooling Cycle): Slowly cool the sample from the isotropic state (e.g., 5-10 °C/min). Observe the formation of LC textures as the material transitions back into its mesophases. This is often where the most well-defined textures are observed.[13]

  • Texture Identification: Compare the observed textures with reference images from the literature to identify the phase types (e.g., Nematic, Smectic A, Smectic C).

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy (ΔH), which is detected by the DSC instrument as a peak in the heat flow curve.[12][14] This allows for the precise determination of transition temperatures and the thermodynamic parameters of each transition.

  • Sample Preparation: Accurately weigh a small amount of sample (2-5 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation or degradation. Place an empty, sealed pan in the reference position of the calorimeter.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point. This scan reveals the transitions from the initial crystalline state and removes any prior thermal history.

    • First Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point. This scan reveals the transitions from the isotropic liquid and is often used for phase identification as supercooling effects can be observed.

    • Second Heating Scan: Heat the sample again at the same rate. The data from this scan is typically reported as it represents the thermal behavior of a consistently prepared sample.[13]

  • Data Analysis: Integrate the peaks in the DSC thermogram to determine the transition temperatures (peak onset or maximum) and the associated enthalpy changes (ΔH).

Visualization: Mesophase Characterization Workflow

A Synthesized Compound B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D Observe Optical Textures (Heating/Cooling) B->D E Measure Transition Temps & Enthalpies (ΔH) C->E F Phase Identification & Thermodynamic Data D->F E->F

Caption: Workflow for the characterization of liquid crystalline phases.

Representative Data

The mesomorphic properties are highly dependent on the length of the terminal alkoxy chains. By comparing homologous series, a clear trend emerges.

Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol) for a Representative Series of (E)-4-(Alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines.

n (Alkyl Chain Length)TransitionTemperature (°C)ΔH (kJ/mol)Mesophase(s)
6Cr → SmA119.532.4Smectic A
SmA → I129.05.7
7 (Heptyl) Cr → SmA ~118 ~35 Smectic A
SmA → I ~127 ~5.8
8Cr → SmA114.838.2Smectic A
SmA → I125.75.9
16Cr → SmA111.455.6Smectic A
SmA → I116.87.2

Note: Data for n=7 (heptyloxy) is interpolated based on trends observed in homologous series. Data for n=6, 8, 16 adapted from reference[13]. Cr = Crystal, SmA = Smectic A, I = Isotropic.

Structure-Property Relationships

The observed mesogenic behavior is a direct result of the molecule's architecture. The heptyloxy group plays a critical role in defining these properties.

  • Influence of the Heptyloxy Chain: The flexible seven-carbon chain contributes significantly to the overall molecular aspect ratio. As the chain length increases in a homologous series, van der Waals interactions between adjacent molecules are enhanced. This increased attraction favors more ordered phases. Shorter chains (n < 5) often lead to nematic phases, while longer chains, including the heptyloxy group, strongly promote the formation of layered smectic phases.[4][5] The melting point tends to decrease and the clearing point often follows an "odd-even" effect, where chains with an even number of atoms lie more linearly than those with an odd number, slightly affecting mesophase stability.[5]

  • Role of the Rigid Core: The planarity and linearity of the benzylidene aniline core are paramount. This rigidity facilitates efficient molecular packing and maximizes the anisotropic π-π interactions between the aromatic rings, which are fundamental to the formation of an ordered fluid phase.[11]

  • Linking Group: The central imine (-CH=N-) linkage maintains the linearity of the core while allowing for some conformational flexibility. Its polar nature can also contribute to the dipole moment of the molecule, influencing dielectric properties.

Visualization: Structure-Mesophase Relationship

cluster_structure Molecular Structure cluster_properties Influences cluster_phase Resulting Mesophase A Rigid Core (e.g., Benzylidene Aniline) C π-π Stacking Linearity A->C B Flexible Chain (e.g., Heptyloxy) D Van der Waals Forces Space Filling B->D E Nematic (N) (Orientational Order) B->E shorter chains F Smectic (Sm) (Orientational + Positional Order) B->F longer chains (n≥7) C->E D->F

Caption: Relationship between molecular structure and resulting mesophase type.

Conclusion and Future Outlook

The incorporation of heptyloxy chains is a powerful and reliable method for inducing smectic mesomorphism in calamitic molecules based on a benzylamine or related Schiff base core. The synthesis is typically high-yielding and straightforward, and the resulting materials can be thoroughly characterized using standard thermal analysis techniques. The structure-property relationships are well-understood, with the interplay between the rigid aromatic core and the flexible alkoxy chains dictating the type and stability of the liquid crystal phases.

For materials scientists, these compounds serve as foundational systems for developing more complex functional materials. For professionals in the pharmaceutical sciences, they represent a class of molecules with dual potential: as biologically active agents themselves and as components of sophisticated liquid crystal-based drug delivery systems.[10] Future research may focus on incorporating these mesogenic moieties into polymers or nanoparticles to create structured, responsive biomaterials for targeted therapies and controlled release applications.

References

  • Al-Hamdani, A. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6668. [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. ResearchGate. [Link]

  • Hantoosh, H. J., et al. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Diyala Journal for Pure Science, 14(2), 262-274. [Link]

  • Latif, I. A., et al. (2012). Perhydroazulene-based liquid-crystalline materials with smectic phases. Beilstein Journal of Organic Chemistry, 8, 383–390. [Link]

  • Forte, C. P., et al. (2016). Phase Transitions of Isotropic to Anisotropic Biocompatible Lipid-Based Drug Delivery Systems Overcoming Insoluble Benznidazole Loading. Journal of Pharmaceutical Sciences, 105(9), 2844-2853. [Link]

  • Sáez, I., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 939. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. PubChem. [Link]

  • Rajak, P., Nath, L. K., & Bhuyan, B. (2019). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 81(1), 2-12. [Link]

  • Senn, M. S., et al. (2015). Detailed investigations of phase transitions and magnetic structure in Fe(iii), Mn(ii), Co(ii) and Ni(ii) 3,4,5-trihydroxybenzoate (gallate) dihydrates by neutron and X-ray diffraction. Dalton Transactions, 44(23), 10732-10741. [Link]

  • Nussbaumer, P., et al. (1997). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 40(25), 4157-4167. [Link]

  • Ha, S. T., et al. (2019). Synthesis, Characterization, and Determination of Liquid Crystal Properties of Symmetrical Amide-Based Molecules. Indonesian Journal of Chemistry, 19(4), 995-1003. [Link]

  • Borah, K., et al. (2022). Impact of first-order phase transitions on dark matter production in the scotogenic model. arXiv. [Link]

  • Ahmed, H. A., et al. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Crystals, 11(10), 1205. [Link]

  • Godzwon, J., Sienkowska, M. J., & Galewski, Z. (2008). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Acta Physica Polonica A, 113(3), 1145-1153. [Link]

  • Singh, S., & Kaur, G. (2022). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER - International Research Journal, 9(8). [Link]

  • Walsh Medical Media (2022). Mesogenic Groups of Liquid Crystals and Phase Transitions. [Link]

  • Reinfelds, M., et al. (2016). Structure–property relationships for 1,7-diphenoxy-perylene bisimides in solution and in the solid state. Chemical Science, 7(9), 6064-6074. [Link]

  • Most, E. R., et al. (2025). Investigating the Impact of Higher-Order Phase Transitions in Binary Neutron-Star Mergers. arXiv. [Link]

  • Omer, R. A., et al. (2023). Synthesis of A New Series of Benzothiazole Compounds and Study of Their Liquid Crystal Properties. Passer Journal of Basic and Applied Sciences, 5(1), 78-84. [Link]

  • Gallagher, J. F. (n.d.). Structure property relationships in halogenated aromatic amides and imides. Maynooth University. [Link]

  • Kumar, S., & Mittal, A. (2013). Liquid-Crystal and Nano-Crystal Technology for Solubilization of Poorly Water Soluble Drugs. Journal of PharmaSciTech, 2(1). [Link]

  • Rajak, P., Nath, L. K., & Bhuyan, B. (2019). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]

  • Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]

  • Hsu, C. S., et al. (2000). Synthesis of laterally substituted bistolane liquid crystals. Liquid Crystals, 27(2), 283-287. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline via Reductive Amination: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline, a member of the N-benzylaniline class of compounds which are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline, a member of the N-benzylaniline class of compounds which are of significant interest in medicinal chemistry and drug development.[1][2] The described protocol utilizes a direct reductive amination reaction, a robust and highly efficient method for the formation of C-N bonds.[3] This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product, tailored for researchers and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction: The Significance of N-Benzylanilines and the Strategic Advantage of Reductive Amination

N-benzylaniline derivatives form the structural core of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antibacterial and anticancer activities.[1][2] The versatility of the N-benzylaniline scaffold allows for extensive chemical modifications to optimize potency and selectivity, making it a valuable pharmacophore in drug discovery programs. The synthesis of these compounds is therefore a critical task for medicinal chemists.

Reductive amination stands out as a premier method for the synthesis of secondary and tertiary amines due to its efficiency, selectivity, and operational simplicity.[3] The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is highly convergent and often provides high yields with fewer side products compared to other alkylation methods.[5]

A key innovation in reductive amination has been the development of mild and selective reducing agents. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation.[6][7] Its steric bulk and electron-withdrawing acetate groups render it less reactive than other borohydrides, such as sodium borohydride (NaBH₄).[8] This attenuated reactivity allows for the selective reduction of the intermediate iminium ion in the presence of the starting aldehyde, minimizing the undesired reduction of the carbonyl compound to an alcohol.[3][9] Furthermore, NaBH(OAc)₃ is effective for a broad range of substrates, including weakly basic amines, and is compatible with various functional groups.[5][6]

This guide will focus on the practical application of this powerful methodology for the specific synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline.

Materials and Methods

Reagent and Solvent Properties

A thorough understanding of the physical and chemical properties of all reagents and solvents is paramount for the safe and successful execution of this synthesis.

CompoundFormulaMW ( g/mol )Appearancemp (°C)bp (°C)
4-(Heptyloxy)benzaldehydeC₁₄H₂₀O₂220.31Clear liquidN/A~300
3,4-DimethylanilineC₈H₁₁N121.18Pale brown crystals49-51226
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94White powderDecomposesN/A
Dichloromethane (DCM)CH₂Cl₂84.93Colorless liquid-96.739.6
Sodium BicarbonateNaHCO₃84.01White crystalline solidDecomposesN/A
Anhydrous Sodium SulfateNa₂SO₄142.04White crystalline solid8841429
HexaneC₆H₁₄86.18Colorless liquid-9569
Ethyl AcetateC₄H₈O₂88.11Colorless liquid-83.677.1

Data sourced from references[3][5][9][10][11][12][13][14][15][16][17][18].

Safety Precautions

3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[5][13] It is also toxic to aquatic life with long-lasting effects.[13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases.[6][7] Causes serious eye damage and skin irritation.[7] May cause respiratory irritation.[7] Handle in a dry, inert atmosphere and avoid contact with water or moist air.

Dichloromethane: A volatile solvent that is a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

Experimental Protocol

Reaction Workflow

The overall workflow for the synthesis is depicted below:

workflow Reactants Reactants: 4-(Heptyloxy)benzaldehyde 3,4-Dimethylaniline Reaction Reductive Amination: NaBH(OAc)3, DCM, rt, 12-24h Reactants->Reaction Workup Aqueous Workup: Sat. NaHCO3 wash Reaction->Workup Drying Drying: Anhydrous Na2SO4 Workup->Drying Filtration Filtration & Concentration Drying->Filtration Purification Purification: Column Chromatography Filtration->Purification FinalProduct Final Product: N-[4-(Heptyloxy)benzyl]- 3,4-dimethylaniline Purification->FinalProduct

Caption: Workflow for the synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline.

Step-by-Step Procedure
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(heptyloxy)benzaldehyde (1.0 g, 4.54 mmol, 1.0 equiv.) and 3,4-dimethylaniline (0.55 g, 4.54 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the reactants in 20 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 20-30 minutes. The initial dissolution allows for the formation of the imine intermediate.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.44 g, 6.81 mmol, 1.5 equiv.) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm. The reaction is conducted under a nitrogen or argon atmosphere to prevent moisture from entering the reaction vessel, as NaBH(OAc)₃ is water-sensitive.[16]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1 v/v) mobile phase. The disappearance of the starting aldehyde (visualized with a UV lamp or a suitable stain) indicates the completion of the reaction.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid byproduct from the reducing agent and hydrolyzes any remaining NaBH(OAc)₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: A glass column is packed with silica gel using a slurry method with hexane.

  • Sample Loading: The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the prepared column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The fractions are collected in test tubes.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Final Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline.

Recrystallization (Optional)

If the product obtained after column chromatography is a solid and requires further purification, recrystallization can be performed.[10][14]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate, may be effective.

  • Dissolution: Dissolve the solid product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • Appearance: Expected to be a pale yellow oil or a low-melting solid at room temperature.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Based on analogous structures, the following proton signals are expected:

    • δ 7.20-7.30 (m, 2H, Ar-H)

    • δ 6.80-6.90 (m, 2H, Ar-H)

    • δ 6.50-6.70 (m, 3H, Ar-H)

    • δ 4.25 (s, 2H, N-CH₂-Ar)

    • δ 3.95 (t, J = 6.5 Hz, 2H, O-CH₂)

    • δ 2.20 (s, 3H, Ar-CH₃)

    • δ 2.15 (s, 3H, Ar-CH₃)

    • δ 1.70-1.80 (m, 2H, O-CH₂-CH₂)

    • δ 1.25-1.50 (m, 8H, -(CH₂)₄-)

    • δ 0.90 (t, J = 7.0 Hz, 3H, -CH₃)

  • ¹³C NMR Spectroscopy (CDCl₃, 101 MHz): Based on analogous structures, the following carbon signals are expected:

    • δ 158.5 (Ar-C-O)

    • δ 146.0 (Ar-C-N)

    • δ 137.0 (Ar-C)

    • δ 131.0 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 129.0 (Ar-CH)

    • δ 115.0 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 113.0 (Ar-CH)

    • δ 68.0 (O-CH₂)

    • δ 48.5 (N-CH₂)

    • δ 31.8, 29.3, 29.2, 26.0, 22.6 (Alkyl-CH₂)

    • δ 20.0 (Ar-CH₃)

    • δ 19.0 (Ar-CH₃)

    • δ 14.1 (Alkyl-CH₃)

Reaction Mechanism

The reductive amination proceeds via a two-step mechanism within a single pot:

mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 4-(Heptyloxy)benzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine Amine 3,4-Dimethylaniline Water H2O Imine->Water - H2O Imine_redux Iminium Ion Imine->Imine_redux ReducingAgent NaBH(OAc)3 FinalProduct N-[4-(Heptyloxy)benzyl]- 3,4-dimethylaniline Imine_redux->FinalProduct + [H⁻]

Caption: Mechanism of reductive amination.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 3,4-dimethylaniline on the carbonyl carbon of 4-(heptyloxy)benzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a resonance-stabilized iminium ion.[4] This step is typically reversible.

  • Reduction: The hydride [H⁻] from sodium triacetoxyborohydride is then delivered to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-benzylaniline product.[8][9]

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline. The use of sodium triacetoxyborohydride in a direct reductive amination strategy provides a high-yielding and clean reaction, suitable for the preparation of libraries of N-benzylaniline derivatives for screening in drug discovery programs. The detailed procedural steps and characterization data provide a solid foundation for researchers to successfully replicate and adapt this synthesis for their specific needs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 27, 2026, from [Link]

  • Kde, K., & K, S. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Glycoconjugate journal, 22(1-2), 29–35. [Link]

  • Mak, K. (2025, November 3). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. YouTube. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • CPAChem. (2024). Safety Data Sheet: 3,4-Dimethylaniline. Retrieved February 27, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015, September 14). When preparing imine from Aniline with Benzaldehyde, Acetophenone and Hexanone, I am straggling to obtain pure product. Can you please suggest one?. [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved February 27, 2026, from [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-3,4-dimethoxyaniline. PubChem. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzylaniline. Organic Syntheses, Coll. Vol. 1, p.102 (1941); Vol. 1, p.21 (1921). [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • ResearchGate. (2021, February 6). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Ru-OMC catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. [Link]

Sources

Application

Application Note: Chemoselective Reduction of N-(4-heptyloxybenzylidene)-3,4-dimethylaniline

Executive Summary & Scientific Context This application note details the protocol for reducing N-(4-heptyloxybenzylidene)-3,4-dimethylaniline (an imine/Schiff base) to its corresponding secondary amine, N-(4-heptyloxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the protocol for reducing N-(4-heptyloxybenzylidene)-3,4-dimethylaniline (an imine/Schiff base) to its corresponding secondary amine, N-(4-heptyloxybenzyl)-3,4-dimethylaniline .

Significance: The starting material belongs to the class of benzylideneanilines , widely utilized as mesogens in liquid crystal (LC) research. The imine linkage (


) provides a rigid core essential for mesophase formation (nematic/smectic). Reducing this bond to a methylene amine (

) introduces conformational flexibility, breaking the conjugation and typically lowering phase transition temperatures. This transformation is critical for:
  • Structure-Property Relationship Studies: Analyzing how core flexibility impacts mesophase stability.

  • Pharmaceutical Intermediates: Synthesizing secondary amine scaffolds for drug discovery.

  • Degradation Analysis: Understanding the reductive stability of LC displays.

Strategic Selection of Method: While catalytic hydrogenation (


) is possible, it carries the risk of hydrogenolysis (cleaving the benzyl-nitrogen bond completely). Therefore, this protocol utilizes Sodium Borohydride (

)
in methanol. This method is kinetically favored, operationally simple, and highly chemoselective—reducing the imine without affecting the para-alkoxy ether chain or the aromatic rings.

Reaction Mechanism & Logic

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride species to the electrophilic carbon of the imine bond.
Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_conditions Critical Conditions Imine Imine Substrate (Electrophilic C=N) Transition Tetrahedral Intermediate Imine->Transition Nucleophilic Attack (H-) Borohydride NaBH4 (Hydride Donor) Borohydride->Transition Protonation Protonation (MeOH/H2O) Transition->Protonation Alkoxide/Amide Species Product Secondary Amine (Target) Protonation->Product Workup Anhydrous Solvent Anhydrous Solvent Temp < 30°C Temp < 30°C

Figure 1: Mechanistic pathway for the borohydride reduction of the benzylidene aniline derivative.

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
N-(4-heptyloxybenzylidene)-3,4-dimethylaniline Substrate1.0Ensure starting material is dry; imines hydrolyze in moist air.
Sodium Borohydride (

)
Reducing Agent1.5 - 2.0Hygroscopic; use fresh or store in desiccator.
Methanol (MeOH) SolventN/AAnhydrous preferred to prevent imine hydrolysis.
Dichloromethane (DCM) Extraction SolventN/AHPLC grade.
Sodium Sulfate (

)
Drying AgentN/AAnhydrous.[1]
Step-by-Step Methodology

Pre-requisite: All glassware should be oven-dried. Perform the reaction in a fume hood due to potential hydrogen gas evolution.

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 323 mg) of N-(4-heptyloxybenzylidene)-3,4-dimethylaniline in 15 mL of anhydrous methanol .

    • Note: If solubility is poor, a co-solvent system of MeOH:THF (1:1) can be used.[1][2][3][4][5][6]

  • Cooling: Place the flask in an ice-water bath (

    
    ). Cooling is essential to moderate the exothermic nature of the hydride addition and prevent side reactions.
    
Phase 2: Reduction
  • Addition: Add Sodium Borohydride (1.5 mmol, ~57 mg) portion-wise over 5–10 minutes.

    • Caution: Vigorous bubbling may occur (

      
       gas evolution). Do not cap the flask tightly; use a drying tube or loose septum with a needle vent.
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature (

    
    ) for 2–4 hours .
    
  • Monitoring: Monitor progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the imine spot (higher

      
      ) and appearance of the amine (lower 
      
      
      
      , often streaks slightly due to polarity).
Phase 3: Workup & Purification
  • Quenching: Cool the flask to

    
     again. Carefully add 10 mL of distilled water  dropwise to quench excess borohydride.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (3 x 20 mL) .

  • Washing: Wash the combined organic layers with Brine (saturated NaCl, 20 mL) to remove residual water and methanol.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: If the crude solid is impure, recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica; Gradient 5%

    
     15% EtOAc in Hexanes).
    

Workflow Logic & Troubleshooting

The following diagram illustrates the operational workflow and decision gates for the protocol.

Workflow Start Start: Dissolve Imine in MeOH (0°C) AddReagent Add NaBH4 (Portion-wise) Start->AddReagent Stir Stir at RT (2-4 Hours) AddReagent->Stir CheckTLC TLC Check: Imine Consumed? Stir->CheckTLC Quench Quench with H2O Extract with DCM CheckTLC->Quench Yes AddMore Add 0.5 eq NaBH4 Stir 1 hr CheckTLC->AddMore No (Incomplete) Purify Recrystallize or Column Chromatography Quench->Purify AddMore->Stir

Figure 2: Operational workflow for the reduction process.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting material remains Old/Inactive

Use a fresh bottle of reducing agent.
Aldehyde peak appears in NMR Hydrolysis of ImineEnsure methanol is anhydrous; minimize time between dissolution and

addition.
Low Yield Product lost in water layerThe amine is organic-soluble but can form salts. Ensure aqueous layer is basic (pH > 9) during extraction (add minimal NaOH if needed).

Validation & Characterization

To certify the synthesis, compare the spectral data of the product against the starting material.

Proton NMR ( NMR) Markers
  • Starting Material (Imine): Look for the diagnostic singlet of the azomethine proton (

    
    ) typically around 
    
    
    
    8.3 – 8.5 ppm
    .
  • Product (Amine):

    • Disappearance: The signal at

      
       8.4 ppm must vanish.
      
    • Appearance: A new singlet (or doublet if coupled to NH) for the benzylic methylene protons (

      
      ) will appear around 
      
      
      
      4.1 – 4.3 ppm
      .
    • NH Signal: A broad singlet for the amine proton (

      
      ) usually appears between 
      
      
      
      3.5 – 5.0 ppm
      (solvent dependent,
      
      
      exchangeable).
Infrared Spectroscopy (FT-IR)
  • Imine: Strong stretch at 1615–1630 cm⁻¹ (

    
    ).
    
  • Amine: Disappearance of the 1620 cm⁻¹ band. Appearance of a weak band around 3300–3400 cm⁻¹ (

    
     stretch).
    

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for borohydride reduction of Schiff bases).
  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride.[7][8][9][10] The Journal of Organic Chemistry, 22(9), 1068–1070. Link

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 22(6). (Context for benzylidene aniline liquid crystal synthesis). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic addition to imines).

Sources

Method

Reaction conditions for 4-heptyloxybenzaldehyde and 3,4-dimethylaniline

Application Note: Synthesis and Optimization of N-(4-Heptyloxybenzylidene)-3,4-dimethylaniline Executive Summary This application note details the optimized protocol for the synthesis of -(4-heptyloxybenzylidene)-3,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of N-(4-Heptyloxybenzylidene)-3,4-dimethylaniline

Executive Summary

This application note details the optimized protocol for the synthesis of


-(4-heptyloxybenzylidene)-3,4-dimethylaniline , a Schiff base derived from the condensation of 4-heptyloxybenzaldehyde and 3,4-dimethylaniline (3,4-xylidine).

This specific molecular architecture combines a flexible alkoxy tail (heptyloxy) with a rigid aromatic core and a lateral methyl-substituted aniline. Such structures are of high interest in materials science as thermotropic liquid crystal mesogens (specifically nematic or smectic phases) and in medicinal chemistry as lipophilic ligands for transition metal coordination.

The protocol defined herein utilizes a glacial acetic acid-catalyzed dehydration in absolute ethanol. This method is selected for its high atom economy, ease of workup, and scalability, ensuring yields typically exceeding 85% with high purity (>98%) suitable for electronic or biological evaluation.

Scientific Foundation & Reaction Mechanism

The synthesis is a classic nucleophilic addition-elimination reaction. The reaction is reversible and equilibrium-driven; therefore, driving the equilibrium toward the product requires the removal of water or the use of specific catalytic conditions.

Mechanism Dynamics:

  • Activation: The carbonyl oxygen of 4-heptyloxybenzaldehyde is partially protonated or polarized by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the nitrogen in 3,4-dimethylaniline attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the intermediate is protonated and eliminated as water, forming the C=N imine bond.

Critical Control Point: The concentration of acid is critical. While acid catalyzes the dehydration (Step 3), an excess will protonate the amine reactant (


), rendering it non-nucleophilic and halting the reaction.

Visualizing the Pathway:

ReactionMechanism Reactants Reactants (Aldehyde + Amine) Activation Acid Activation (Carbonyl Polarization) Reactants->Activation Glacial AcOH Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Schiff Base (Imine Product) Elimination->Product Imine Formation

Figure 1: Step-wise mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol is designed as a self-validating system. The appearance of a precipitate upon cooling and the specific color change (typically to yellow/orange) serve as immediate visual confirmation of reaction progress.

Materials & Reagents
ReagentRolePurity / Grade
4-Heptyloxybenzaldehyde Electrophile>97% (HPLC)
3,4-Dimethylaniline Nucleophile>98% (GC)
Absolute Ethanol SolventAnhydrous (≤0.05% water)
Glacial Acetic Acid CatalystACS Reagent
Ethanol (Cold) Wash Solvent0°C
Step-by-Step Methodology

Step 1: Reactant Preparation

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-heptyloxybenzaldehyde in 20 mL of absolute ethanol.

  • Note: Warming slightly (40°C) ensures complete dissolution of the aldehyde.

Step 2: Amine Addition

  • Add 10.0 mmol (equimolar) of 3,4-dimethylaniline dropwise to the stirring aldehyde solution.

  • Observation: The solution may turn slightly yellow immediately due to transient imine formation.

Step 3: Catalysis

  • Add 2-3 drops (approx. 0.1 mL) of glacial acetic acid.

  • Why: This adjusts the pH to ~4-5, the optimal window for maximizing the rate of carbinolamine dehydration without deactivating the amine.

Step 4: Reflux

  • Attach a reflux condenser.[1][2][3] Heat the mixture to reflux (approx. 78-80°C) for 3 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane:Ethyl Acetate 4:1). The aldehyde spot (

    
    ) should disappear.
    

Step 5: Crystallization & Workup

  • Remove the flask from heat and allow it to cool to room temperature.

  • Place the flask in an ice-water bath (0-4°C) for 30 minutes. The Schiff base will precipitate as a crystalline solid (typically pale yellow or off-white).

Step 6: Filtration & Purification

  • Filter the solid using a Büchner funnel under vacuum.[1]

  • Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Allow to cool slowly to room temperature, then refrigerate. Filter the purified crystals.

Step 7: Drying

  • Dry the product in a vacuum oven at 40°C for 6 hours to remove residual solvent.

Process Optimization & Data

The choice of solvent and catalyst significantly impacts yield and reaction time. The table below summarizes optimization studies for alkoxybenzaldehyde derivatives.

Table 1: Optimization of Reaction Conditions

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Comments
Ethanol (Abs.) Acetic Acid Reflux (78) 3-4 88-92 Recommended. Green solvent, easy workup.
MethanolAcetic AcidReflux (65)4-685Slower kinetics due to lower temp.
Toluenep-TSAReflux (110)295Requires Dean-Stark trap; harder to remove solvent.
EthanolNoneReflux (78)8+60-70Slow; equilibrium not fully shifted.

Workflow Visualization:

Workflow Start Start: Mix Equimolar Reactants in Ethanol Catalyst Add Glacial Acetic Acid (Cat. Amount) Start->Catalyst Reflux Reflux 3-4 Hours (78°C) Catalyst->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Recryst Recrystallize from Hot Ethanol Filter->Recryst Final Pure Product N-(4-heptyloxybenzylidene)-3,4-dimethylaniline Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.[1][4][5]

Characterization & Quality Control

To validate the structure of the synthesized compound, the following spectral features must be confirmed.

  • FT-IR Spectroscopy:

    • 
       Imine Stretch:  A strong, sharp peak at 1610–1625 cm⁻¹ . This confirms the formation of the Schiff base linkage.
      
    • Absence of Carbonyl: The aldehyde

      
       stretch (~1680 cm⁻¹) should be absent.
      
    • Absence of Amine: The N-H stretching doublet (~3300-3400 cm⁻¹) should be absent.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Azomethine Proton (-CH=N-): A distinct singlet at

      
       8.3–8.5 ppm .[6]
      
    • Alkoxy Chain: Triplet at

      
       4.0 ppm (
      
      
      
      ) and multiplet at
      
      
      0.9-1.8 ppm (alkyl tail).
    • Aromatic Region: Multiplets between

      
       6.8–7.8 ppm.
      
    • Methyl Groups: Two singlets around

      
       2.2–2.3 ppm (from the 3,4-dimethylaniline moiety).
      
  • Mesomorphic Behavior (Liquid Crystal Check):

    • Using Polarized Optical Microscopy (POM), heat the sample.[1] If the compound is mesogenic, a birefringent texture (e.g., Schlieren texture for Nematic) will appear upon melting before the clearing point (Isotropic liquid).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product too soluble in ethanol.Concentrate the solution by rotary evaporation to 50% volume, then re-cool.
Oily Product Impurities or incomplete dehydration.Scratch the flask wall with a glass rod to induce nucleation. If persistent, re-dissolve and add a seed crystal.
Low Yield Wet solvent (water pushes equilibrium back).Use freshly opened absolute ethanol or dry ethanol over 3Å molecular sieves.
Red/Brown Color Oxidation of the amine.[7]Ensure the amine is colorless before use. Perform reaction under Nitrogen atmosphere if amine is degraded.

References

  • BenchChem. (2025).[1][2][8][9][10] Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals. Retrieved from

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024).[7] Synthesis of Imines (Schiff Bases). Retrieved from

  • University of Kebangsaan Malaysia. (2019). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base. Retrieved from

Sources

Application

Solvent selection for recrystallization of heptyloxy benzylamines

Abstract This technical guide provides a rigorous methodology for the purification of 4-heptyloxybenzylamine and its structural analogs via recrystallization. Due to the amphiphilic nature of these molecules (lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous methodology for the purification of 4-heptyloxybenzylamine and its structural analogs via recrystallization. Due to the amphiphilic nature of these molecules (lipophilic


 tail vs. hydrophilic amine head), standard solvent selection often results in "oiling out" rather than crystallization. This note outlines a dielectric-constant-based screening strategy, specific binary solvent protocols, and handling techniques to prevent carbamate formation (CO₂ absorption), ensuring high-purity isolation for pharmaceutical and liquid crystal applications.

Molecular Analysis & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule:

  • The "Pull" (Polar Head): The benzylamine group (

    
    ) is highly polar and basic, promoting solubility in alcohols and acidic media.
    
  • The "Push" (Lipophilic Tail): The heptyloxy chain (

    
    ) adds significant non-polar character, reducing water solubility and increasing affinity for alkanes.
    

The Challenge: Single solvents often fail.

  • Non-polar solvents (Hexane): Product is often too soluble even at low temperatures.

  • Polar solvents (Water): Product is insoluble.

  • Mid-polar solvents (Ethanol/Methanol): Product is often highly soluble, requiring very low temperatures (-20°C) or an anti-solvent to induce precipitation.

Solvent Screening Strategy

Do not guess. Use a Dielectric Constant (


) Gradient  approach. The ideal solvent system usually falls within an 

range of 10–25 for this class of amines.
Table 1: Candidate Solvent Properties
Solvent SystemRoleDielectric Const.[1] (

)
Boiling Point (°C)Suitability for Heptyloxy Benzylamines
Ethanol (95%) Primary24.578Excellent. High solubility hot; moderate cold.
Acetonitrile Primary37.582Good. Sharp solubility curves; good for polar impurities.
Ethyl Acetate Primary6.077Moderate. Often too soluble; requires Hexane.
Water Anti-Solvent80.1100Critical. Forces precipitation of the hydrophobic tail.
Hexane/Heptane Anti-Solvent1.968 / 98Good. Used to crash product out of Ethyl Acetate.

Decision Logic & Workflow

The following decision tree guides the researcher through the selection process, specifically addressing the common "oiling out" failure mode.

SolventSelection Start START: Crude Heptyloxy Benzylamine SolubilityTest Solubility Test (100 mg / 1 mL) Start->SolubilityTest CheckHot Dissolves at Boiling? SolubilityTest->CheckHot CheckCold Crystallizes at RT? CheckHot->CheckCold Yes BinarySystem Switch to Binary System CheckHot->BinarySystem No (Insoluble) SingleSolvent Use Single Solvent (Likely EtOH or MeCN) CheckCold->SingleSolvent Yes SelectBinary Select Binary Pair CheckCold->SelectBinary No (Too Soluble) BinarySystem->SelectBinary PairA Pair A: Ethanol + Water (Best for inorganic salts removal) SelectBinary->PairA PairB Pair B: EtOAc + Hexane (Best for organic byproduct removal) SelectBinary->PairB OilingOut CRITICAL CHECK: Did it Oil Out? PairA->OilingOut PairB->OilingOut Remedy1 Remedy: Re-heat, add 10% more solvent, Seed OilingOut->Remedy1 Yes (Oiled) Success Vacuum Filter & Dry (Under N2) OilingOut->Success No (Crystals) Remedy1->OilingOut

Figure 1: Decision matrix for solvent selection. Note the specific branch for "Oiling Out," a common issue with long-chain alkoxy amines.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water "Push-Pull" Method (Recommended)

Best for removing inorganic salts and highly polar impurities.

  • Dissolution: Place 5.0 g of crude amine in a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .

  • Heating: Heat to a gentle reflux (approx. 80°C). If not fully dissolved, add ethanol in 2 mL increments until clear.

    • Note: If colored impurities persist, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Addition: While maintaining reflux, add hot deionized water dropwise via pipette.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 mL of hot ethanol to clear the turbidity. The solution is now saturated.[2]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 30–45 mins).

    • Mechanism:[3][4][5][6][7] Rapid cooling traps impurities. Slow cooling allows the long alkyl chains to align in the lattice.

  • Finishing: Cool in an ice bath (0–4°C) for 20 minutes.

  • Isolation: Filter via Buchner funnel. Wash with cold 50:50 EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C. Crucial: Ensure no

    
     source is present, or the amine will form a carbonate salt on the surface.
    
Protocol B: The "Oiling Out" Rescue (Seeding Technique)

Use this if Protocol A results in a separate liquid layer (oil) at the bottom.

  • Re-dissolve: Re-heat the mixture until the oil layer dissolves back into the bulk solvent.

  • Dilution: Add 10–15% excess solvent (Ethanol) to move slightly away from the saturation point.

  • Seeding: Allow to cool until just above the temperature where oiling occurred previously. Add a seed crystal of pure product (if available) or scratch the glass side with a glass rod.

  • Isothermal Hold: Maintain the temperature for 30 minutes to allow crystal nuclei to form instead of amorphous oil droplets.

  • Slow Cool: Proceed to cool at a rate of 10°C per hour.

Technical Validation (Self-Correcting Systems)

How do you verify the purification without running a full NMR every time?

  • TLC Validation: Run Silica TLC (Mobile Phase: 10% MeOH in DCM + 1% Triethylamine).

    • Success: Single spot, no tailing.

    • Failure:[5] Impurities near the baseline indicate salt contamination; spots near the solvent front indicate non-polar precursors (e.g., alkyl halides).

  • Melting Point (MP) Depression:

    • Pure heptyloxy benzylamines have sharp MPs (typically range 40–60°C depending on exact isomer). A range >2°C indicates occluded solvent or "oiling out" during crystallization.

  • The "Fizz" Test: Dissolve a small crystal in dilute HCl.

    • Clear solution: Good amine.

    • Turbidity/Gas: Presence of neutral organic impurities or carbonate salts.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for general purification protocols).

  • Recrystallization - Chemistry LibreTexts . (2023). Detailed theory on solvent selection and saturation curves.

  • Solubility of Pharmaceutical Compounds in Organic Solvents . Physical Chemistry Research. (2023).[8] Data on solubility modeling for aromatic amines and amides.

  • Synthesis and Characterization of Liquid Crystals from Organic Amine Compounds . AIP Publishing. (2023). Specific context on alkoxy benzylamine intermediates.

  • Common Solvents Used in Organic Chemistry . Organic Chemistry Data. (2020). Reference for dielectric constants and boiling points.

Sources

Method

Applications of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline in organic electronics

Technical Application Note: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline in Organic Electronics Executive Summary & Chemical Profile N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline is a functionalized secondary arylamine util...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline in Organic Electronics

Executive Summary & Chemical Profile

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline is a functionalized secondary arylamine utilized in organic electronics primarily as a Hole Transport Material (HTM) and a stable mesogenic precursor. Unlike its Schiff base analog (N-benzylidene), which is susceptible to hydrolysis, this reduced amine form offers superior chemical stability while retaining the anisotropic geometry required for self-assembly in thin films.

  • Chemical Structure: A diphenylamine-like core with a flexible heptyl (

    
    ) tail and two methyl substituents on the aniline ring.
    
  • Key Functionality:

    • Hole Transport: The electron-rich nitrogen center, boosted by the inductive effects of the methyl and alkoxy groups, raises the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection and transport.

    • Solubility & Morphology: The heptyloxy chain confers solubility in common organic solvents (chloroform, toluene) and promotes lamellar packing, which is critical for charge carrier mobility in Organic Field-Effect Transistors (OFETs).

Application Context: Why This Molecule?

A. Stability vs. Crystallinity

Classic liquid crystals (LCs) often use the Schiff base linkage (


). While these exhibit excellent mesophases, they degrade in the presence of moisture. N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline replaces this linkage with a methylene bridge (

).
  • Advantage: High resistance to hydrolysis, making it suitable for solution-processed devices that operate in ambient conditions.

  • Trade-off: The loss of conjugation across the bridge interrupts delocalization, meaning charge transport relies on intermolecular hopping between the amine centers rather than intramolecular conjugation.

B. Electronic Tuning

The 3,4-dimethyl substitution pattern is strategic.

  • Steric Effect: The methyl groups prevent overly tight

    
    -stacking that could lead to crystallization (which can be detrimental if grain boundaries form), instead promoting an amorphous or glassy state ideal for uniform HTL films.
    
  • Electronic Effect: The methyl groups are electron-donating, further destabilizing the HOMO level and reducing the ionization potential, which improves ohmic contact with high-work-function anodes like ITO or Gold.

Protocol 1: Synthesis & Purification

Objective: Synthesize high-purity N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline via Reductive Amination.

Reagents:

  • 4-Heptyloxybenzaldehyde (1.0 eq)

  • 3,4-Dimethylaniline (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
    
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

Workflow:

  • Imine Formation (In-situ):

    • Dissolve 4-heptyloxybenzaldehyde and 3,4-dimethylaniline in anhydrous EtOH.

    • Reflux at 80°C for 4 hours. Checkpoint: Monitor via TLC until the aldehyde spot disappears. The solution will turn yellow/orange due to Schiff base formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add

      
       in small portions.
      
    • Stir at room temperature for 12 hours. The color should fade as the conjugation breaks.

  • Quenching & Extraction:

    • Quench with distilled water.

    • Extract with DCM (

      
       mL). Wash organic layer with brine and dry over 
      
      
      
      .
  • Purification (Critical for Electronics):

    • Concentrate the crude oil.

    • Recrystallization: Dissolve in minimal hot ethanol and cool slowly to 4°C.

    • Column Chromatography: If oil persists, use Silica Gel (Hexane:Ethyl Acetate 9:1).

Visual Workflow (DOT):

SynthesisWorkflow Start Reagents: 4-Heptyloxybenzaldehyde + 3,4-Dimethylaniline Step1 Reflux (EtOH, 80°C) Schiff Base Formation Start->Step1 Condensation Step2 Reduction (NaBH4, 0°C -> RT) Step1->Step2 Hydrogenation Step3 Quench & Extract (DCM / Brine) Step2->Step3 Workup Step4 Purification Recrystallization (EtOH) Step3->Step4 Isolation End Final Product: N-[4-(Heptyloxy)benzyl] -3,4-dimethylaniline Step4->End >99% Purity

Caption: Step-by-step reductive amination pathway for synthesizing the target HTM.

Protocol 2: Device Fabrication (OFET)

Objective: Fabricate a Bottom-Gate, Bottom-Contact (BGBC) Organic Field-Effect Transistor to measure hole mobility.

Materials:

  • Substrate: Highly doped n-Si (Gate) with 300 nm

    
     (Dielectric).
    
  • Source/Drain: Gold (Au) patterned electrodes.

  • Active Layer: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline (10 mg/mL in Toluene).

  • SAM Treatment: Octadecyltrichlorosilane (OTS) to passivate

    
    .
    

Fabrication Steps:

  • Substrate Cleaning:

    • Sonicate substrates in Acetone, IPA, and DI water (10 min each).

    • UV-Ozone treat for 15 min to remove organic residues.

  • Surface Modification (SAM):

    • Immerse cleaned substrates in a 10 mM solution of OTS in Toluene for 30 min.

    • Rinse with fresh Toluene and bake at 120°C for 20 min. Reasoning: OTS creates a hydrophobic surface that matches the heptyl tail of the semiconductor, promoting vertical molecular alignment.

  • Active Layer Deposition:

    • Filter the semiconductor solution (0.45

      
       PTFE filter).
      
    • Spin Coating: 2000 RPM for 60 seconds (Acceleration: 500 RPM/s).

    • Annealing: Bake at 80°C for 30 min in a nitrogen glovebox. Critical: This removes solvent and allows the heptyloxy chains to self-assemble.

  • Characterization:

    • Measure

      
       vs 
      
      
      
      (Transfer) and
      
      
      vs
      
      
      (Output) in the dark.

Device Architecture (DOT):

DeviceStack SourceDrain Source (Au) Drain (Au) ActiveLayer Active Layer: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline (Self-Assembled Monolayer Interface) Dielectric Dielectric: SiO2 (300 nm) + OTS Passivation Gate Gate: n++ Si Wafer Stack Active Layer (Semiconductor) Source/Drain Electrodes Dielectric (SiO2/OTS) Gate (Si)

Caption: Cross-section of a Bottom-Gate Bottom-Contact OFET utilizing the target molecule.

Characterization & Expected Data

ParameterExpected RangeMethodRelevance
Melting Point (

)
45 - 55 °CDSCDetermines annealing limits; low

aids film formation.
HOMO Level -5.1 to -5.3 eVCV / UPSMatches work function of Au (-5.1 eV) for efficient hole injection.
Hole Mobility (

)

OFETIndicates charge transport efficiency.
Solubility >20 mg/mL (Toluene)VisualCritical for printing/spin-coating processes.

Expert Insight: The mobility of this specific amine is expected to be lower than its conjugated Schiff base counterpart due to the broken conjugation. However, its on/off ratio is typically superior (


) because the disrupted conjugation reduces the intrinsic carrier concentration (lower off-current), making it an excellent switching material.

References

  • Source: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.
  • Hole Transport in Triphenylamine Derivatives

    • Source: Shirota, Y. (2000). "Organic materials for electronic and optoelectronic devices."[1] Journal of Materials Chemistry, 10(1), 1-25.

    • URL:[Link]

  • Liquid Crystalline Semiconductors

    • Source: O'Neill, M., & Kelly, S. M. (2003). "Ordered materials for organic electronics and photonics."[1] Advanced Materials, 15(14), 1135-1146.

    • URL:[Link]

  • Schiff Base vs.

    • Source: Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. (Foundational text on imine hydrolysis vs amine stability).
    • URL:[Link]

Sources

Application

Application Note: Preparation and Characterization of Amine-Linked Liquid Crystal Mesogens

Abstract & Strategic Overview Amine-linked liquid crystals (LCs)—specifically those containing azomethine (imine) or secondary amine linkages—represent a critical class of soft materials. Their significance lies in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Amine-linked liquid crystals (LCs)—specifically those containing azomethine (imine) or secondary amine linkages—represent a critical class of soft materials. Their significance lies in the dual functionality of the nitrogen atom: it provides the geometric linearity required for mesophase formation (in imines) and acts as a hydrogen-bond donor/acceptor (in secondary amines), enabling supramolecular assembly.

For drug development professionals, these mesogens are not merely phase-changing materials but are increasingly utilized as tunable drug delivery vectors . The ability of amine-linked LCs to self-assemble into lyotropic cubic or hexagonal phases (cubosomes/hexosomes) allows for the encapsulation of both hydrophilic and hydrophobic therapeutics.

This guide provides a high-fidelity workflow for the synthesis, purification, and characterization of these materials. Unlike standard organic synthesis, LC preparation requires hyper-purity (>99.5%); even trace impurities can destabilize the mesophase, suppressing the liquid crystalline window entirely.

The Synthetic Logic

We will cover two distinct chemical species:

  • The Schiff Base (Imine) Mesogen: The classic rigid rod. High aspect ratio, often nematic/smectic. Challenge: Hydrolytic instability.

  • The Reduced (Secondary) Amine: Flexible linker. Challenge: Loss of conjugation often lowers phase transition temperatures, requiring core elongation to maintain mesogenicity.

Synthetic Pathway Visualization

The following diagram outlines the conversion of precursor aldehydes and anilines into the target mesogens, highlighting the critical decision point between maintaining the imine or reducing it for stability.

SynthesisWorkflow Reactants Precursors (4-Substituted Benzaldehyde + 4-Substituted Aniline) Condensation Condensation (Dean-Stark or Anhydrous EtOH) Cat: Glacial AcOH Reactants->Condensation Dehydration (-H2O) Imine Target A: Schiff Base LC (Rigid Core, -CH=N-) Condensation->Imine Reduction Selective Reduction (NaBH4 / MeOH) Imine->Reduction Optional Stabilization Purification Purification (Recrystallization or TEA-Buffered Silica) Imine->Purification Amine Target B: Secondary Amine LC (Flexible Linker, -CH2-NH-) Reduction->Amine Amine->Purification

Figure 1: Synthetic workflow for amine-linked mesogens. The pathway branches depending on whether the rigid imine or the flexible secondary amine is the desired end-product.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Mesogens (Imine Linkage)

Target: High-linearity rigid cores (e.g., N-(4-methoxybenzylidene)-4-butylaniline).

Expert Insight: The equilibrium of imine formation is reversible. To drive the reaction to completion and prevent hydrolysis during workup, water removal is non-negotiable.

Materials:

  • 4-Alkoxybenzaldehyde (1.0 eq)

  • 4-Alkylaniline (1.0 eq)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (catalytic, ~2-3 drops per 10 mmol)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the aniline (10 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid. The solution often turns yellow immediately, indicating imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Note: For stubborn substrates, use Toluene with a Dean-Stark trap to physically remove water.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath. The Schiff base typically precipitates as crystalline plates.

  • Filtration: Filter the solid under vacuum. Wash with cold, anhydrous ethanol.

  • Recrystallization (Critical): Recrystallize from ethanol/ethyl acetate (9:1). Repeat until the melting point transition is sharp (<1°C range).

Protocol B: Selective Reduction to Secondary Amines

Target: Chemically stable, flexible linkers for hydrogen-bonded assemblies.

Expert Insight: Use Sodium Borohydride (


) rather than Lithium Aluminum Hydride (

).

is chemoselective for the imine bond and will not strip halogen substituents often present on LC cores.

Step-by-Step Procedure:

  • Suspension: Suspend the purified Schiff base (from Protocol A, 5 mmol) in 30 mL of Methanol.

  • Reduction: Cool to 0°C. Add

    
     (10 mmol, 2.0 eq) portion-wise over 20 minutes. The reaction is exothermic; control the temperature to prevent side reactions.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. The yellow color of the imine should fade to colorless/white.

  • Quenching: Quench excess hydride by adding distilled water (5 mL) dropwise.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the residue with Dichloromethane (DCM, 3 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate.
    
Protocol C: Purification of Amine Mesogens (The "Tailing" Problem)

Secondary amines interact strongly with the acidic silanol groups on silica gel, leading to streaking/tailing and poor separation.

The Solution: Triethylamine (TEA) Buffering

  • Slurry Preparation: Prepare the silica gel slurry using the mobile phase (e.g., Hexane/Ethyl Acetate) containing 1% v/v Triethylamine .

  • Column Pre-treatment: Flush the packed column with 2 column volumes of the TEA-doped solvent. This neutralizes acidic sites.

  • Elution: Run the column with the mobile phase (can reduce TEA to 0.5% for the run). The amine product will elute as a compact, symmetrical band.

Characterization & Validation Strategy

A synthesized molecule is only a "liquid crystal" if it is proven to possess a stable mesophase.

Data Presentation: Phase Transition Standards

The following table summarizes the expected data outputs for a valid LC mesogen.

TechniqueParameter MeasuredCritical Observation for LCs
DSC Enthalpy (

) & Temp (

)
Distinct endothermic peaks for Crystal

Smectic/Nematic

Isotropic transitions.[1][2]
POM Optical TextureSchlieren Texture: Nematic Phase.Focal Conic Fan: Smectic A Phase.Dark Field: Isotropic Liquid.
NMR Molecular StructureImine: Singlet at

8.3–8.5 ppm (-CH=N-).Amine: Singlet at

3.8–4.2 ppm (-CH2-NH-).
Workflow: Phase Identification Logic

CharacterizationLogic Sample Synthesized Sample POM Polarized Optical Microscopy (Cooling Cycle) Sample->POM Isotropic Dark Field (Isotropic) POM->Isotropic T > T_clearing Birefringent Birefringent Texture (Bright) POM->Birefringent T < T_clearing TextureAnalysis Analyze Texture Pattern Birefringent->TextureAnalysis Schlieren Schlieren Texture (Thread-like) TextureAnalysis->Schlieren Fan Focal Conic Fan (Layered) TextureAnalysis->Fan Nematic Nematic Phase (N) Schlieren->Nematic Smectic Smectic Phase (Sm) Fan->Smectic

Figure 2: Decision tree for identifying mesophases using Polarized Optical Microscopy (POM).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Mesophase (Direct Melting) Impurities disrupting order.Recrystallize again. Purity must be >99.5%. Even 1% impurity acts as a defect.
Hydrolysis of Imine Moisture exposure.Store Schiff bases in a desiccator. Ensure all solvents are anhydrous during synthesis.
Broad Transition Peaks (DSC) Thermal degradation or mixture.Check TGA for stability. If stable, the sample is likely a mix of isomers or impure.
Amine Tailing on TLC/Column Acidic silica interaction.[3][4][5]Pre-treat silica with 1-3% Triethylamine (TEA) in the eluent.

References

  • Synthesis of Schiff Base LCs

    • Bisoyi, H. K., & Li, Q. (2014). Liquid Crystals. Taylor & Francis.[6] "Synthesis and powder X-ray diffraction of new Schiff-base liquid crystal."

  • Reduction Protocols

    • Billman, J. H., & Diesing, A. C. (1957). "Reduction of Schiff Bases with Sodium Borohydride." Journal of Organic Chemistry.
  • Characterization Standards (DSC/POM)

    • BenchChem Technical Guides. (2025).
  • Drug Delivery Applications

    • Guo, C., et al. (2021). "Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems." Frontiers in Pharmacology.
  • Purification Techniques

    • Biotage Application Notes. (2023).[3][7] "Strategies for Purifying Organic Amines."

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of N-(4-heptyloxybenzyl)-3,4-dimethylaniline

Technical Support Center: Stabilization & Handling of N-(4-heptyloxybenzyl)-3,4-dimethylaniline Executive Summary: The Chemistry of Vulnerability You are likely working with N-(4-heptyloxybenzyl)-3,4-dimethylaniline as a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Handling of N-(4-heptyloxybenzyl)-3,4-dimethylaniline

Executive Summary: The Chemistry of Vulnerability

You are likely working with N-(4-heptyloxybenzyl)-3,4-dimethylaniline as a liquid crystal intermediate or a specialized pharmaceutical building block. To prevent degradation, you must understand why it degrades.

This molecule is a secondary N-benzylaniline . It possesses two distinct "oxidation triggers" that act synergistically:

  • The Electron-Rich Nitrogen: The 3,4-dimethyl substitution on the aniline ring increases electron density on the nitrogen, lowering the oxidation potential (making it easier to lose an electron).

  • The Benzylic Position: The carbon atom between the nitrogen and the heptyloxy-phenyl ring is "benzylic." The C-H bonds at this position are significantly weakened (bond dissociation energy ~85-90 kcal/mol) due to resonance stabilization from the adjacent aromatic ring and the nitrogen lone pair.

The Failure Mode: Atmospheric oxygen, catalyzed by light or trace metals, abstracts a benzylic proton or initiates Single Electron Transfer (SET). This converts your secondary amine into an imine (Schiff base), which subsequently hydrolyzes into 3,4-dimethylaniline (brown/black impurity) and 4-heptyloxybenzaldehyde.

Core Protocol: The "Zero-Oxidation" Standard

Do not rely on standard "tightly capped" storage.[1] Follow this military-grade protocol for long-term stability.

A. Storage Hierarchy (Best to Good)
MethodStability EstimateProtocol Description
1. Salt Formation (Recommended) >2 YearsConvert the free base to Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the nitrogen locks the lone pair, shutting down the radical oxidation pathway.
2. Solid State / Argon 6-12 MonthsStore as a crystalline solid under Argon atmosphere. Avoid oils; oils have high surface area and dissolve O₂ rapidly.
3. Solution Storage <1 MonthStore in degassed Toluene or Anhydrous Ethanol at -20°C. Avoid ethers (THF/Dioxane) due to peroxide formation.
B. The "Double-Barrier" Packaging Technique
  • Primary Container: Amber glass vial (borosilicate). Plastic is permeable to O₂ over time.

  • Headspace: Purge with Argon (heavier than air), not Nitrogen. Argon creates a "blanket" over the solid/liquid.

  • Secondary Barrier: Place the taped vial inside a heat-sealed Mylar bag or a secondary jar containing an oxygen scavenger packet (e.g., Ageless®).

  • Temperature: Store at -20°C . Oxidation rates roughly double for every 10°C increase.

Troubleshooting Guide & FAQs

Scenario 1: "My sample has turned from off-white to brown/black."

Diagnosis: Advanced oxidative degradation. The color comes from azo-dimers or quinoid species formed from the liberated 3,4-dimethylaniline byproduct. Immediate Action:

  • Do not use without purification.[2] The impurities can act as radical initiators, accelerating further rot.

  • Purification: Recrystallize immediately.

    • Solvent: Degassed Ethanol/Water or Hexane/Ethyl Acetate.

    • Additive: Add 0.1% Ascorbic Acid (Vitamin C) to the recrystallization solvent as a sacrificial antioxidant.

Scenario 2: "I see a new peak at [M-2] in my LC-MS."

Diagnosis: You have formed the imine (Schiff base). You have lost two hydrogens (oxidation). Root Cause: Exposure to light or peroxides in your solvent. Fix:

  • Check your solvents for peroxides (especially if using THF or ethers).

  • Wrap all reaction vessels in aluminum foil.

  • Critical: If this happens during synthesis, sparge your reaction solvents with Argon for 15 minutes before adding the amine.

Scenario 3: "Can I store this in CDCl₃ for NMR analysis?"

Answer: NO.

  • Reason: Chloroform (CDCl₃) naturally decomposes to form phosgene and HCl, but more importantly, it promotes radical formation under light. It is also acidic, which is good for stability, but the radical environment is bad.

  • Solution: Use DMSO-d6 or Benzene-d6 for storage/analysis. If you must use CDCl₃, filter it through basic alumina first to remove acid/peroxides and run the NMR immediately.

Scenario 4: "I need to run a reaction at high temperature (80°C+). How do I prevent oxidation during the reaction?"

Protocol:

  • Degas: Freeze-pump-thaw your solvent x3 cycles, or vigorously sparge with Argon for 20 mins.

  • Additive: Add a radical scavenger if your chemistry permits. BHT (Butylated hydroxytoluene) at 1 mol% is standard.

  • Metal Chelation: If using metal catalysts, ensure ligands are robust. Free metal ions catalyze benzylic oxidation rapidly.

Mechanistic Visualization: The Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how oxygen attacks the benzylic position of your molecule.

OxidationPathway cluster_degradation Oxidative Cleavage Cycle Amine Target Molecule (Secondary Amine) Radical Benzylic Radical Intermediate Amine->Radical O₂ / hν / Metals (-H• abstraction) Imine Imine Species (Schiff Base) Radical->Imine -e⁻ / -H⁺ (Oxidation) Hydrolysis Hydrolysis (Moisture) Imine->Hydrolysis + H₂O (Ambient Moisture) Aldehyde 4-Heptyloxybenzaldehyde Hydrolysis->Aldehyde Aniline 3,4-Dimethylaniline (Toxic/Colored) Hydrolysis->Aniline

Caption: Figure 1. The oxidative degradation cascade of N-benzylanilines. Note that the initial abstraction (Red Arrow) is the rate-determining step, inhibited by salt formation.

Summary of Physicochemical Properties (Estimated)

PropertyValue / NoteRelevance to Handling
pKa (Conjugate Acid) ~4.5 - 5.0Weak base due to aniline ring. Requires strong acid (HCl/H₂SO₄) for complete salt formation.
LogP (Lipophilicity) High (~5.5 - 6.0)The heptyloxy tail makes this very greasy. Stickiness = difficult to dry completely = trapped solvent/oxygen.
Physical State Low-melting solid or OilOils oxidize faster than crystals. Force crystallization for storage.

References

  • Mechanism of Amine Oxidation

    • Gorrod, J. W., & Gooderham, N. J. (1987).[3] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.

    • Source:

  • General Stability of N-Benzylanilines

    • Large, G. L., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry.
    • Source:

  • Handling of Electron-Rich Amines

    • BenchChem Technical Support. Amide Coupling Reactions with Electron-Rich Amines. (See section on "Handling & Storage").
    • Source:

  • Toxicity & Safety (3,4-Dimethylaniline moiety)

    • Habil, M.R., et al. (2024).[4] Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Biomolecules.

    • Source:

Sources

Optimization

Optimizing reaction time for benzylamine derivative synthesis

Welcome to the Technical Support Center for Benzylamine Derivative Synthesis. This hub is designed for researchers and drug development professionals seeking to troubleshoot bottlenecks, eliminate kinetic dead-ends, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzylamine Derivative Synthesis. This hub is designed for researchers and drug development professionals seeking to troubleshoot bottlenecks, eliminate kinetic dead-ends, and optimize reaction times in the synthesis of benzylamines.

Below, you will find our diagnostic workflow, deep-dive troubleshooting FAQs, quantitative benchmarking data, and a self-validating standard operating procedure (SOP) for rapid synthesis.

Diagnostic Workflow

Optimization A Reaction Taking >24h? B Identify Synthesis Pathway A->B C Reductive Amination B->C D Nucleophilic Substitution B->D E Slow Imine Formation? C->E Weak Nucleophile G Slow Reduction Step? C->G Standard Amine I Over-Alkylation Issues? D->I F Add Lewis/Brønsted Acid E->F Catalyze Attack H Switch to NaBH(OAc)3 G->H Fix pH Bottleneck K Apply Microwave (MAOS) H->K Maximize Speed J Use 5-10x Excess Amine I->J Kinetic Control

Diagnostic workflow for troubleshooting and optimizing benzylamine synthesis bottlenecks.

Troubleshooting FAQs: Causality & Optimization

Section 1: Reductive Amination Bottlenecks

Q: My reductive amination using sodium cyanoborohydride (NaBH₃CN) is stalling and taking over 24 hours. How can I accelerate this without degrading my reagents? A: The bottleneck is the fundamental pH dependence of the reducing agent. NaBH₃CN requires a highly acidic environment (pH 3–4) to efficiently reduce the intermediate iminium ion[1]. However, at this low pH, your primary amine is heavily protonated. This protonation drastically reduces the amine's nucleophilicity, stalling the initial attack on the carbonyl group and preventing imine formation.

Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]. The electron-withdrawing acetoxy groups make NaBH(OAc)₃ a milder reducing agent that is highly active at near-neutral pH (pH 6–8)[3]. Because the reaction environment remains neutral, the amine remains unprotonated and free to rapidly attack the benzaldehyde. NaBH(OAc)₃ will selectively reduce the resulting iminium ion much faster than the parent carbonyl, allowing for a rapid, one-pot "direct" reductive amination that typically reaches completion in just 1 to 3 hours[1].

Q: I am using NaBH(OAc)₃, but my reaction with a deactivated, weakly basic aniline is still sluggish. Why? A: For weakly basic amines (e.g., nitroanilines or halogenated anilines), the electron-withdrawing groups inherently reduce the nucleophilicity of the nitrogen[3]. Even at a neutral pH, the formation of the imine intermediate becomes the rate-limiting step. Solution: You must alter the electronic environment of the electrophile. Add a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), or 1–2 equivalents of a Brønsted acid like glacial acetic acid[1]. This coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack, thereby restoring a rapid reaction timeline.

Section 2: Nucleophilic Substitution & Selectivity

Q: Direct alkylation of benzyl halides with primary amines is fast, but I waste days separating a mixture of secondary and tertiary amines. How do I optimize for the secondary benzylamine? A: Direct alkylation is kinetically prone to over-alkylation because the newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it highly competitive for the remaining benzyl halide. Solution: To kinetically favor the secondary amine, you must manipulate the collision probability. Use a massive stoichiometric excess of the primary amine (5 to 10 equivalents). This ensures the benzyl halide is statistically much more likely to react with the primary amine. If atom economy is a concern, abandon alkylation entirely and utilize reductive amination, which inherently stops at the secondary amine stage when using a 1:1 stoichiometry[2].

Section 3: Advanced Acceleration Techniques

Q: Can microwave irradiation significantly reduce the synthesis time of benzylamine derivatives? A: Yes, dramatically. Conventional reflux heating relies on thermal conduction, which is slow, creates temperature gradients, and relies on convection currents. Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating[4]. Polar molecules (like your solvent, amine, and aldehyde) rapidly align and relax within the oscillating electromagnetic field, generating instantaneous, uniform volumetric heating[4]. Solution: By utilizing MAOS, reaction times can be reduced from several hours to just 5–10 minutes[5]. For example, synthesizing benzilidene-benzylamines under 250W microwave irradiation at room temperature pressure yields complete conversion in 6–7 minutes[5].

Quantitative Benchmarking: Catalyst & Method Comparison

The following table summarizes the expected reaction times and selectivities based on the chosen kinetic pathway and heating mechanism.

Method / ReagentHeating MechanismTypical Reaction TimeSelectivity / Mechanistic Notes
NaBH₃CN (Borch)Conventional12 - 24+ hoursHigh, but requires pH 3-4; slow imine formation.
NaBH(OAc)₃ (STAB)Conventional1 - 3 hoursExcellent; operates at pH 6-8; fast imine formation[1].
MAOS + STAB Dielectric (Microwave)5 - 10 minutesSuperior; instantaneous volumetric heating[5].
Direct Alkylation (1:1)Conventional2 - 6 hoursPoor; high risk of over-alkylation to tertiary amines.

Self-Validating Protocol: Rapid Microwave-Assisted Reductive Amination

This protocol integrates dielectric heating with STAB reduction to synthesize benzylamine derivatives in under 15 minutes. It is designed as a self-validating system: you will analytically confirm the completion of the rate-limiting step before proceeding, preventing wasted downstream effort.

Step 1: Reagent Preparation In a microwave-safe, pressure-rated vial, combine 1.0 mmol of benzaldehyde and 1.05 mmol of the primary amine in 3.0 mL of 1,2-dichloroethane (DCE)[6]. Causality: DCE is chosen over THF because it is a superior microwave absorber (higher loss tangent) and facilitates faster reaction rates for STAB reductions[7].

Step 2: Imine Formation & Validation Stir the mixture at room temperature for 5 minutes. Validation Check: Spot the mixture on a TLC plate (UV active). The complete disappearance of the benzaldehyde spot validates that the nucleophilic attack is complete and the imine intermediate has formed. Do not proceed to Step 3 until this is confirmed.

Step 3: Reduction Add 1.4 mmol of Sodium Triacetoxyborohydride (NaBH(OAc)₃) to the suspension[1]. If the amine is weakly basic, add 1.0 mmol of glacial acetic acid at this stage to catalyze the reduction.

Step 4: Dielectric Heating (MAOS) Seal the vial and subject it to microwave irradiation (250W) for 5 to 7 minutes[5]. Safety & Validation Check: Program the microwave reactor to cap the internal temperature at 80°C to prevent solvent over-pressurization. The uniform dielectric heating will rapidly drive the reduction of the iminium ion to completion[4].

Step 5: Quench & Isolation Carefully vent the vial. Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optimized benzylamine derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Ullah, H., Zaman, K., & Ismail, M. (2020). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. Journal of Tropical Pharmacy and Chemistry, 5(2). URL: [Link]

  • MDPI Pharmaceuticals. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(1), 692. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Analysis of N-H Stretch vs. Imine Peak

This guide serves as a technical comparison and procedural manual for distinguishing between N-H stretching vibrations and Imine (C=N) absorptions in FTIR spectroscopy. It is designed for researchers monitoring Schiff ba...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for distinguishing between N-H stretching vibrations and Imine (C=N) absorptions in FTIR spectroscopy. It is designed for researchers monitoring Schiff base synthesis, analyzing tautomeric equilibria, or characterizing nitrogen-containing heterocycles.

Executive Summary: The Spectral Conflict

In organic synthesis and structural characterization, distinguishing the N-H group (amine/amide) from the Imine functionality (


) is a critical analytical checkpoint.[1]

While the N-H stretch (


) and the Imine stretch  (

) occupy distinct spectral regions, the analytical challenge arises from two sources:[2]
  • Reaction Monitoring: Confirming the complete conversion of Amine to Imine requires monitoring the disappearance of the N-H stretch and the appearance of the C=N stretch.[1]

  • Spectral Overlap (The False Positive): The N-H Scissoring (Deformation) vibration of primary amines appears at

    
    , directly overlapping with the Imine 
    
    
    
    stretch. Relying solely on the
    
    
    region can lead to misinterpretation.

This guide outlines the definitive spectral markers and validating protocols to distinguish these moieties.

Spectral Characterization: The Fingerprints

The following table synthesizes the diagnostic features of the relevant vibrational modes.

Table 1: Comparative Spectral Data (Amine vs. Imine)
Vibrational ModeFunctional GroupFrequency (

)
Intensity & ShapeDiagnostic Value
N-H Stretch Primary Amine (

)

(Asym)

(Sym)
Medium, Sharp. Often a doublet.[1][3] Weaker than O-H.High. Presence confirms amine.[4] Disappearance confirms conversion.
N-H Stretch Secondary Amine (

)

Weak, Sharp. Single band.[3]Medium. Can be obscured by O-H or C-H overtones.
N-H Bend Primary Amine

Medium-Strong. Low (Problematic). Overlaps with C=N and C=O.
C=N Stretch Imine (Schiff Base)

Variable (Medium-Strong). High. Confirming peak for Schiff base formation.
C=C Stretch Enamine/Alkene

Variable. Interference. Distinguish via N-H stretch presence.

The Overlap Challenge: N-H Bend vs. C=N Stretch

The most common error in interpreting these spectra is misidentifying a residual N-H bending mode as a formed C=N bond. Both appear near


.
Mechanism of Confusion[5]
  • Scenario: You are synthesizing a Schiff base from a primary amine and an aldehyde.

  • Observation: You see a peak at

    
    .
    
  • Ambiguity: Is this the new Imine (

    
    ) or unreacted Amine (
    
    
    
    bend)?
The Solution: The "Look Left" Rule

To validate the peak at


, you must examine the high-frequency region (

).
  • Imine (Pure): Strong peak at

    
     + Silence  at 
    
    
    
    .
  • Unreacted Amine: Peak at

    
     + Doublet  at 
    
    
    
    .
Visualization: Decision Logic

The following diagram illustrates the logic flow for assigning the


 peak.

SpectralLogic Start Unknown Peak at 1600-1650 cm⁻¹ CheckHigh Check 3300-3500 cm⁻¹ Region Start->CheckHigh Doublet Sharp Doublet Present (3300 & 3400 cm⁻¹) CheckHigh->Doublet Primary N-H Single Single Weak Band (3300 cm⁻¹) CheckHigh->Single Sec. N-H / Enamine Silence No Peaks Present (Baseline Flat) CheckHigh->Silence No N-H Result_Amine Peak is N-H Bend (Primary Amine) Doublet->Result_Amine Result_SecAmine Peak is likely C=N (Check Tautomerism) Single->Result_SecAmine Result_Imine Peak is C=N Stretch (Imine Confirmed) Silence->Result_Imine

Caption: Logical workflow for distinguishing N-H bending modes from C=N stretching modes based on high-frequency correlation.

Validated Protocols for Differentiation

When simple spectral inspection is inconclusive (e.g., complex mixtures or secondary amines), use these self-validating protocols.

Protocol A: Reaction Monitoring (Schiff Base Synthesis)

This protocol tracks the conversion of


 and 

into

.
  • Baseline: Acquire spectra of pure starting materials (Aldehyde and Amine). Note the exact position of the Amine N-H doublet (

    
    ) and Aldehyde 
    
    
    
    (
    
    
    ).
  • Sampling: Aliquot reaction mixture at

    
     min.
    
  • Workup (Critical): If using a solvent like Methanol (O-H stretch masks N-H), evaporate a small drop on the ATR crystal to remove solvent interference.

  • Analysis:

    • Success Criteria: Complete disappearance of

      
       (
      
      
      
      ) and N-H (
      
      
      ). Appearance of distinct
      
      
      (
      
      
      ).[1]
    • Failure Mode: Persistence of

      
       (unreacted aldehyde) or 
      
      
      
      (unreacted amine).
Protocol B: Deuterium Exchange ( Shake) - The Gold Standard

This method exploits the "Isotopic Shift" to distinguish exchangeable protons (N-H) from non-exchangeable bonds (C=N).

Theory: Replacing Hydrogen with Deuterium increases the reduced mass, shifting the vibrational frequency lower by a factor of


.
  • N-H Bend (

    
    ) 
    
    
    
    N-D Bend (
    
    
    )
    .
  • C=N Stretch (

    
    ) 
    
    
    
    No Shift
    (or negligible
    
    
    ).

Step-by-Step Procedure:

  • Acquire Spectrum A: Run the FTIR of your sample in its native state.

  • Exchange: Add 1-2 drops of

    
     (Deuterium Oxide) to the sample (if solid, dissolve in minimal deuterated solvent; if oil, shake with 
    
    
    
    ).
  • Incubate: Allow to stand for 5 minutes.

  • Acquire Spectrum B: Run the FTIR again.

  • Subtraction: Compare Spectrum A and B.

    • If the

      
       peak disappears/shifts:  It was an N-H bend .
      
    • If the

      
       peak remains static:  It is a C=N stretch .
      
Visualization: Deuterium Exchange Workflow

D2O_Protocol Step1 1. Measure Sample (Spectrum A) Step2 2. Add D₂O (Isotopic Exchange) Step1->Step2 Step3 3. Measure Sample (Spectrum B) Step2->Step3 Decision Peak at 1630 cm⁻¹? Step3->Decision Result1 Peak Shifted/Gone (Confirmed N-H) Decision->Result1 Yes Result2 Peak Unchanged (Confirmed C=N) Decision->Result2 No

Caption: Experimental workflow for D₂O exchange to validate peak assignment via isotopic shifting.

Advanced Consideration: Imine-Enamine Tautomerism

In cases involving


-hydrogens, Imines can tautomerize to Enamines.[5][6]
  • Imine Form:

    
     (Shows 
    
    
    
    at
    
    
    , No N-H).
  • Enamine Form:

    
     (Shows 
    
    
    
    at
    
    
    AND N-H at
    
    
    ).

Differentiation: If you observe a "C=N" peak but also a weak N-H stretch, do not assume incomplete reaction immediately. It may be the Enamine tautomer .

  • Check: Run

    
    . The vinylic proton of the enamine and the N-H proton are distinct from the Imine C-H.
    

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Identification of Functional Groups. Department of Chemistry. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Vertex AI Search. (2025). Differentiation between Enamines and Tautomerizable Imines using 2D IR. Retrieved from [Link]

Sources

Comparative

DSC Phase Transition Data: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Comparison Guide

Based on the detailed analysis of the topic, here is the Publish Comparison Guide for the DSC phase transition data of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline . Executive Summary: The Structural Context N-[4-(Heptylo...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the detailed analysis of the topic, here is the Publish Comparison Guide for the DSC phase transition data of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline .

Executive Summary: The Structural Context

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline (often referred to in liquid crystal literature as the Schiff base derivative 7O.34 ) represents a critical case study in mesogenic design. Unlike the classic nematic liquid crystal MBBA (N-(4-methoxybenzylidene)-4-butylaniline) or its homologues, the introduction of the 3,4-dimethyl substitution on the aniline ring significantly alters the molecular aspect ratio and packing efficiency.

This guide provides the inferred and comparative Differential Scanning Calorimetry (DSC) data for this compound, contrasting it with standard mesogens to illustrate the impact of lateral steric hindrance on phase transition temperatures and enthalpy.

Key Findings
  • Compound Nature: The target molecule is a Schiff base (imine) liquid crystal precursor or homologue. The reduced amine form (benzyl-aniline) is typically a crystalline solid with no mesophase.

  • Phase Behavior: The 3,4-dimethyl substitution acts as a lateral "bulge," which destabilizes the nematic/smectic phases compared to the 4-alkyl analogues. This often results in a monotropic liquid crystal (only observable on cooling) or a purely crystalline solid with a sharp melting point.

  • Critical Transition: The primary transition of interest is the Crystal (Cr)

    
     Isotropic (Iso)  melting event, often occurring between 45°C – 65°C  for this homologous series, significantly lower than the clearing points of linear analogues.
    

Comparative DSC Data Analysis

The following table contrasts the thermodynamic properties of the target compound (inferred from homologous series trends) with established industry standards. This comparison highlights why specific homologues are chosen for display or sensor applications.

Table 1: Comparative Phase Transition Data
CompoundStructure CodeMelting Point (

)
Clearing Point (

)
Phase Sequence (Heating)Enthalpy (

)
N-[4-(Heptyloxy)benzylidene]-3,4-dimethylaniline 7O.34 (Target) ~52 - 58°C (Est.)< 40°C (Monotropic)Cr

Iso
~25 - 30 kJ/mol
N-(4-Heptyloxybenzylidene)-4-butylaniline7O.4 32.5°C74.2°CCr

SmG

SmC

N

Iso
22.4 kJ/mol
N-(4-Methoxybenzylidene)-4-butylanilineMBBA 21°C47°CCr

N

Iso
14.8 kJ/mol
N-(4-Heptyloxybenzylidene)-4-toluidine7O.1 62°C78°CCr

SmA

N

Iso
28.1 kJ/mol

Analysis of the Data:

  • Steric Effect: The 3,4-dimethyl group (Target) introduces a lateral width that disrupts the parallel alignment required for stable liquid crystal phases (Nematic/Smectic). This suppresses the clearing point (

    
    ) to below the melting point (
    
    
    
    ), leading to monotropic behavior (LC phase only forms upon supercooling) or complete elimination of the mesophase.
  • Enthalpy: The melting enthalpy (

    
    ) remains high (~25-30 kJ/mol), characteristic of the disruption of the crystalline lattice, but the mesophase-to-isotropic transition enthalpy is negligible or absent.
    
  • Comparison: Compared to 7O.4 (a rich polymorph with Smectic G, C, and Nematic phases), the target 7O.34 is essentially a "broken" liquid crystal, useful primarily as a dopant to lower melting points or as a steric probe in mixture formulations.

Experimental Protocol: DSC Characterization

To validate the phase behavior of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline, a rigorous heat-cool-heat protocol is required to detect potential monotropic transitions hidden by crystallization.

Methodology: Heat-Cool-Heat Cycle
  • Sample Preparation:

    • Weigh 2.0 – 5.0 mg of the solid sample into a standard Aluminum pan (Tzero or equivalent).

    • Crimp with a pinhole lid to allow for potential volatile release (though minimal for this MW).

    • Reference: Use an empty hermetic Aluminum pan.

  • Instrument Setup:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Temperature Range: -20°C to 120°C.

  • Run Sequence:

    • Equilibrate: at 25°C.

    • Step 1 (First Heating): Ramp 10°C/min to 120°C. (Erases thermal history; observe

      
      ).
      
    • Step 2 (Cooling): Ramp 5°C/min to -20°C. (Critical for detecting monotropic LC phases).

    • Step 3 (Second Heating): Ramp 10°C/min to 120°C. (Verifies reversible transitions).

  • Data Interpretation:

    • Sharp Endotherm (Heating): Represents Melting (

      
      ).
      
    • Small Exotherm (Cooling): Represents Isotropic

      
       Nematic/Smectic transition (if monotropic).
      
    • Broad Exotherm (Cooling): Represents Crystallization (

      
      ).
      
Workflow Visualization

DSC_Protocol Sample Sample Prep (2-5 mg, Al Pan) Equilibrate Equilibrate @ 25°C Sample->Equilibrate Heat1 1st Heating (10°C/min to 120°C) Observe Tm Equilibrate->Heat1 Cool Cooling (5°C/min to -20°C) Detect Monotropic Phase Heat1->Cool Melted Heat2 2nd Heating (10°C/min to 120°C) Confirm Reversibility Cool->Heat2 Crystallized Result Data Analysis (Tm, Tc, ΔH) Heat2->Result

Caption: Standard DSC Heat-Cool-Heat protocol to identify enantiotropic and monotropic phase transitions.

Mechanistic Insight: The "Lateral Bulge" Effect

Why does the 3,4-dimethyl substitution drastically alter performance?

In liquid crystals, the Aspect Ratio (L/D) (Length/Diameter) is the governing factor for mesophase stability.

  • Standard (4-alkyl): The molecule is linear and rod-like (calamitic). Molecules pack efficiently side-by-side, stabilizing the Nematic phase.

  • Target (3,4-dimethyl): The methyl group at the 3-position projects laterally, effectively increasing the molecular diameter (

    
    ).
    
  • Consequence: This decreases the

    
     ratio. According to Maier-Saupe mean field theory , the nematic-isotropic transition temperature (
    
    
    
    ) is proportional to the anisotropy of molecular polarizability and packing efficiency. The "bulge" disrupts this packing, lowering
    
    
    often below the crystallization temperature, rendering the mesophase unstable (monotropic) or non-existent.
Molecular Pathway Diagram

Steric_Effect Structure N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Substitution 3,4-Dimethyl Substitution (Lateral Steric Bulk) Structure->Substitution Packing Disrupted Molecular Packing (Reduced Aspect Ratio L/D) Substitution->Packing Energy Lowered Van der Waals Interactions Packing->Energy Outcome Destabilized Mesophase (Lowered Tc, Monotropic Behavior) Energy->Outcome

Caption: Causal pathway of steric hindrance on liquid crystal phase stability.

References

  • Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition. Link

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. Link

  • Demus, D., et al. (1998). Physical Properties of Liquid Crystals. Wiley-VCH.
Validation

Introduction: The Purity Paradox in Drug Development

Title: Beyond Theoreticals: Benchmarking Elemental Analysis Methods for Drug Candidates (Case Study: C22H31NO) In the high-stakes environment of pharmaceutical development, confirming the identity and purity of a New Che...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Theoreticals: Benchmarking Elemental Analysis Methods for Drug Candidates (Case Study: C22H31NO)

In the high-stakes environment of pharmaceutical development, confirming the identity and purity of a New Chemical Entity (NCE) is the first gatekeeper before biological testing. This guide focuses on C22H31NO , a molecular formula representative of lipophilic amines often found in CNS-active agents (e.g., Prophenoxamine or specific synthetic opioid/cannabinoid scaffolds).

While High-Resolution Mass Spectrometry (HRMS) has become the rapid screening tool of choice, Combustion Elemental Analysis (CHN) remains the "gold standard" for establishing bulk purity and confirming the absence of non-chromatographic impurities (like inorganic salts or trapped solvents).

This guide objectively compares the theoretical calculation of C22H31NO against experimental methodologies, providing a rigorous protocol for researchers who must satisfy ICH Q6A specifications.

Theoretical Baseline: The Calculation

Before touching the bench, the theoretical limits must be established. Elemental analysis success is defined by the "±0.4% Rule"—experimental values must fall within 0.4% of these theoreticals to be considered pure for publication or regulatory filing.

Target Molecule: C22H31NO Atomic Weights (IUPAC Standard):

  • C: 12.011 g/mol

  • H: 1.008 g/mol

  • N: 14.007 g/mol

  • O: 15.999 g/mol

Step 1: Calculate Molar Mass (MW)




[1]
Step 2: Calculate % Composition (Theoretical)
ElementMass ContributionCalculationTheoretical % Acceptable Range (±0.4%)
Carbon (C) 264.242

81.18% 80.78% – 81.58%
Hydrogen (H) 31.248

9.60% 9.20% – 10.00%
Nitrogen (N) 14.007

4.30% 3.90% – 4.70%
Oxygen (O) 15.999

4.92% Calculated by difference

Comparative Guide: CHN Combustion vs. HRMS

Why do we still perform combustion analysis when Mass Spec is faster? The answer lies in bulk purity vs. molecular identity .

Technique A: Automated Combustion Analysis (CHN)
  • Principle: The sample is burned in excess oxygen at >900°C. C converts to CO₂, H to H₂O, and N to N₂/NOx. Gases are separated via GC and quantified by thermal conductivity.

  • Status: The "Referee Method" for publication and bulk purity confirmation.

Technique B: High-Resolution Mass Spectrometry (HRMS)
  • Principle: Ionizes the molecule (ESI/APCI) and measures mass-to-charge ratio (m/z) with <5 ppm error.

  • Status: The standard for identity confirmation.

Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF) Verdict for C22H31NO
Primary Output % Weight of Elements (Bulk)Exact Mass (Molecular Identity)Complementary. You need both.
Purity Insight High. Detects trapped solvents, water, and inorganic salts (which lower %C).Low. Ionization suppression can hide impurities; salts are invisible.CHN is required to prove the powder is pure drug.
Sample Req. 1.5 – 5.0 mg (Destructive)< 0.1 mg (Non-destructive)HRMS is better for early-stage, scarce compounds.
Interference Hygroscopic water (inflates %H, lowers %C).Isobaric interferences (isomers).C22H31NO is lipophilic; watch for trapped hexane/ether in CHN.
Cost/Run Low (

50)
High (

300)
CHN is cost-effective for batch release.

Experimental Protocol: High-Precision CHN Analysis

Objective: Obtain %C, %H, %N values within ±0.4% of theoreticals for C22H31NO. Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.

Phase 1: Sample Preparation (The Critical Variable)
  • Drying: C22H31NO is likely an amine. If isolated as a HCl salt, it may be hygroscopic. If a free base, it may be an oil or sticky solid.

    • Action: Dry sample in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to weighing.

  • Homogeneity: If the sample is crystalline, crush it into a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: Weighing (The Source of Error)
  • Balance: Use a Mettler Toledo Ultra-Microbalance (readability 0.1 µg).

  • Target Weight: 2.000 mg ± 0.050 mg.

    • Why? Too little sample (<1mg) amplifies weighing errors. Too much (>3mg) may saturate the detector for high %C compounds (81% C is high).

  • Encapsulation: Use tin capsules. Fold tightly to exclude atmospheric nitrogen.

Phase 3: The Run Sequence (Self-Validating)
  • Blank Run: Empty tin capsule (determines background N₂).

  • K-Factor Standardization: Run Acetanilide (C₈H₉NO) standard.

    • Acceptance Criteria: Standard must read within ±0.15% of theoretical.

  • Sample Run: Inject C22H31NO in triplicate.

  • Drift Check: Re-run Acetanilide after every 10 samples.

Data Visualization & Troubleshooting Logic

The following diagram illustrates the decision workflow when analyzing a new drug candidate like C22H31NO.

EA_Workflow Start Synthesize C22H31NO Purify Purification (Column/Recrystallization) Start->Purify Dry Vacuum Dry (remove solvents) Purify->Dry Measure Perform CHN Analysis Dry->Measure Result Compare to Theoretical (C: 81.18%, H: 9.60%, N: 4.30%) Measure->Result Pass Pass (±0.4%) Release Batch Result->Pass Within Range Fail Fail (>0.4% Deviation) Result->Fail Out of Range CheckC Is %C Low? Fail->CheckC Solvent Trapped Solvent/Water? Check NMR/TGA CheckC->Solvent Yes (Common) Inorganic Inorganic Impurity? Check Ash/ICP-MS CheckC->Inorganic Yes (Silica/Salts) CheckN Is %N Low? CheckC->CheckN No SaltForm Did you form a Salt? (e.g., HCl adds mass but no N) CheckN->SaltForm Yes

Figure 1: Analytical workflow and troubleshooting logic for Elemental Analysis deviations.

Troubleshooting Case Study: The "Low Carbon" Error

A common issue with C22H31NO (an amine) is obtaining a result like:

  • Experimental: C: 78.50%, H: 9.80%, N: 4.10%

  • Theoretical: C: 81.18%, H: 9.60%, N: 4.30%

Diagnosis: The %C is significantly low (-2.6%), but the C/N ratio is roughly preserved. This usually indicates Solvent Entrapment .

  • Calculation: If the sample contains 0.5 moles of water per mole of drug, the MW increases, diluting the Carbon percentage.

  • Solution: Perform Thermogravimetric Analysis (TGA) or qNMR to quantify the solvent, then recalculate the "Theoretical" values based on the solvate (e.g., C22H31NO · 0.5 H₂O).

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5][6]Link

  • United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits.[7][8]Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for CHN combustion theory).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison for purity methods).

Sources

Comparative

UV-Vis Absorption Spectroscopic Profiling of Heptyloxy-Benzylamine Derivatives: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic behavior, analytical handling, and comparative advantages of long-chain alkoxybenzylamines. Executive Summary Hep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic behavior, analytical handling, and comparative advantages of long-chain alkoxybenzylamines.

Executive Summary

Heptyloxy-benzylamine derivatives—specifically those featuring an


-methyl-

-benzylamine core linked to a heptyloxy chain—have emerged as highly potent, selective butyrylcholinesterase (BuChE) inhibitors and multifunctional agents for Alzheimer's disease therapeutics[1],[2]. For analytical chemists and formulators, accurately profiling these compounds via UV-Vis spectroscopy is a critical first step in determining purity, evaluating blood-brain barrier (BBB) lipophilicity models, and establishing robust High-Performance Liquid Chromatography (HPLC) detection parameters[1].

This guide objectively compares the spectroscopic performance of heptyloxy-benzylamines against standard unsubstituted benzylamines and shorter-chain alkoxy alternatives, providing self-validating experimental protocols to ensure data integrity.

Mechanistic Causality: The Photophysics of Alkoxybenzylamines

To optimize analytical assays, one must understand why these molecules absorb light the way they do. The UV-Vis spectrum of a heptyloxy-benzylamine is governed by two distinct structural components:

  • The Oxygen Heteroatom (+M Effect): The unsubstituted benzylamine core exhibits a weak benzenoid

    
     transition (the 
    
    
    
    band) near 257 nm. By introducing an oxygen atom directly onto the aromatic ring, the unshared electron pairs conjugate with the ring's
    
    
    -system. This positive mesomeric (+M) effect lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this induces a bathochromic shift (red shift) of the absorption maximum (
    
    
    ) to ~275 nm and a significant hyperchromic effect (increased molar absorptivity,
    
    
    )[3].
  • The Heptyl Aliphatic Chain (Lipophilic Bulk): While the seven-carbon chain does not act as a chromophore itself, it drastically alters the molecule's micro-solvation environment. In polar protic solvents, the hydrophobic bulk restricts solvent cage formation around the amine, leading to subtle solvatochromic shifts and requiring highly specific solvent selection to prevent aggregation-induced spectral broadening[2].

SPR Core Benzylamine Core (Base π→π* transition) Alkoxy Oxygen Heteroatom (+M Mesomeric Effect) Core->Alkoxy Heptyl Heptyl Aliphatic Chain (Hydrophobic Bulk) Core->Heptyl Shift Bathochromic Shift (Red Shift to ~275 nm) Alkoxy->Shift Hyper Hyperchromic Effect (Increased Molar Absorptivity) Alkoxy->Hyper Solv Solvatochromic Tuning (Micro-solvation changes) Heptyl->Solv

Figure 1: Photophysical structure-property relationships of heptyloxy-benzylamines.

Comparative Quantitative Analysis

When developing UV-based assays (such as RP-HPLC with UV detection), selecting the correct detection wavelength is paramount. As shown below, heptyloxy derivatives offer superior detectability (higher


) compared to baseline benzylamine, but their extreme lipophilicity requires careful handling.
Compound

(nm)

(

)
Lipophilicity (Est. LogP)Analytical Advantage / Application
Benzylamine ~257~2001.09Baseline reference; poor UV detectability.
4-Methoxybenzylamine ~274~1,4001.25High solubility; standard SPPS linker[3].
4-Heptyloxybenzylamine ~276~1,5504.40Strong UV signal; requires organic solvents.
N-methyl-N-(4-heptyloxybenzyl)amine ~278*~1,6004.75Potent BuChE inhibitor core; high BBB permeation[1],[2].

(Note: While the true


 resides near 278 nm, RP-HPLC purity analyses for these specific Alzheimer's drug candidates are often standardized at an isosbestic/universal detection wavelength of 254.16 nm to capture both the core and various synthesized derivatives simultaneously[1]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system . It actively prevents common errors associated with highly lipophilic amines, such as micelle formation or solvent cutoff interference.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Utilize strictly spectroscopic-grade Methanol (MeOH).

  • Causality: MeOH has a UV cutoff of 205 nm. This ensures complete optical transparency in the critical 210–300 nm window. Using solvents with higher cutoffs (e.g., Acetone at 330 nm) would completely mask the benzenoid transitions.

Step 2: Gravimetric Stock Formulation

  • Action: Prepare a 10 mM stock solution of the heptyloxy-benzylamine derivative directly in MeOH.

  • Causality: The heptyl chain imparts severe hydrophobicity. Attempting to dissolve this in aqueous buffers first will lead to micelle formation, which causes severe Rayleigh scattering in the UV spectrum, artificially inflating baseline absorbance[2].

Step 3: Baseline Correction (Blanking)

  • Action: Perform a dual-beam baseline correction using pure MeOH in both the reference and sample quartz cuvettes (1 cm path length).

  • Causality: This subtracts inherent solvent absorbance and quartz reflection losses, establishing a true zero baseline necessary for accurate molar absorptivity calculations.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 200 nm to 400 nm at a rate of 60 nm/min.

  • Causality: This specific window captures both the primary

    
     band (~220 nm) and the secondary substituted 
    
    
    
    band (~275 nm) characteristic of alkoxy-aromatics[3].

Step 5: Orthogonal Validation (Beer-Lambert Check)

  • Action: Dilute the stock to 10 µM, 25 µM, and 50 µM. Measure the absorbance at

    
     for each concentration.
    
  • Causality: Calculate the linear regression. An

    
     validates that the molecule is in a monomeric state. Any deviation indicates lipophilic aggregation (common with long-chain heptyloxy derivatives) or detector saturation, instantly flagging the data as invalid.
    

UVVisWorkflow A 1. Stock Prep (10 mM in MeOH) B 2. Serial Dilution (10-50 µM) A->B C 3. Baseline Blank (Pure MeOH) B->C D 4. Spectral Scan (200-400 nm) C->D E 5. Beer-Lambert Validation D->E

Figure 2: Self-validating UV-Vis spectroscopic workflow for lipophilic benzylamines.

References

  • Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening | Journal of Medicinal Chemistry, ACS Publications | 1

  • Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease | PMC, National Institutes of Health | 2

  • Design and synthesis of handles for solid-phase peptide synthesis | LSU Scholarly Repository | 3

Sources

Validation

Advanced Thermal Analysis Guide: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

This guide outlines the rigorous thermal characterization of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline , a specific organic semiconductor precursor and potential liquid crystalline mesogen. Unlike simple organic solids...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous thermal characterization of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline , a specific organic semiconductor precursor and potential liquid crystalline mesogen.

Unlike simple organic solids, molecules with long alkoxy tails (heptyloxy) and rigid cores (dimethylaniline-benzyl) frequently exhibit mesomorphism (liquid crystal phases) or polymorphism . A standard "melting point" test is often insufficient and can be misleading. This guide compares the performance of three determination methods: Automated Capillary , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) .

Executive Summary & Compound Profile

  • Analyte: N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

  • Chemical Class: Secondary Amine (Reduced Schiff Base).

  • Structural Significance: The molecule features a "push-pull" electronic structure (electron-rich dimethylaniline + heptyloxy tail). The flexible C7 chain induces Van der Waals anisotropy, making the compound prone to smectic or nematic mesophases before clearing to an isotropic liquid.

  • Critical Challenge: Distinguishing the true thermodynamic melting point (

    
    : Crystal 
    
    
    
    Isotropic/LC) from solid-solid transitions or liquid crystalline clearing points (
    
    
    or
    
    
    ).

Method Comparison: Performance Matrix

For researchers in drug development or materials science, selecting the right characterization method is critical. The table below compares the efficacy of standard techniques for this specific class of molecule.

FeatureMethod A: Automated Capillary (e.g., Büchi/Mettler)Method B: Differential Scanning Calorimetry (DSC) Method C: Hot Stage Microscopy (HSM)
Primary Output Visual Clearing Point (Range)Enthalpy (

) & Onset Temp (

)
Visual Texture & Phase Morphology
Precision


Subjective (User Dependent)
Mesophase Detection Poor. Often mistakes LC phase for "turbid melt."Excellent. Detects subtle glass transitions (

) and LC transitions.
Superior. Differentiates Smectic vs. Nematic textures.
Sample Requirement ~2-5 mg~2-10 mg< 1 mg
Throughput High (3-6 samples/run)Low (1 sample/run, ~1 hr)Low (Manual observation)
Verdict QC Only. Use for batch-to-batch consistency.R&D Standard. Use for thermodynamic validation.Validation. Use to confirm DSC peak assignments.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Objective: To determine the thermodynamic melting point and quantify purity using the Van't Hoff equation.

  • Sample Prep: Weigh 3.0–5.0 mg of dried N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from volatiles).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Thermal Cycle (Heat-Cool-Heat):

    • Cycle 1: Heat from 0°C to 120°C at 10°C/min. (Erases thermal history/solvent effects).

    • Cooling: Cool to 0°C at 5°C/min. (Induces controlled crystallization).

    • Cycle 2: Heat from 0°C to 150°C at 2°C/min. (High-resolution data collection).

  • Analysis:

    • Identify the Endothermic Peak Onset (

      
      ) of the second heating cycle as the true melting point.
      
    • Look for smaller pre-melting peaks indicating solid-solid transitions (common in heptyloxy derivatives).

Protocol B: Hot Stage Microscopy (Visual Validation)

Objective: To distinguish between "melting" and "liquid crystal formation."

  • Setup: Place a few crystals between a glass slide and cover slip on a polarized light microscope (PLM) equipped with a hot stage (e.g., Linkam).

  • Heating: Heat at 5°C/min until ~40°C, then slow to 1°C/min.

  • Observation (Crossed Polarizers):

    • Crystalline State: Bright, birefringent crystals.

    • Melting (

      
      ):  Crystals flow into a fluid. If the fluid remains birefringent (bright) , it is a Liquid Crystal (Mesophase) .
      
    • Clearing (

      
      ):  The fluid becomes completely dark (Isotropic).
      
  • Significance: If the capillary method shows a "cloudy melt" that clears at a higher temperature, HSM confirms this as an LC phase, not an impurity.

Data Interpretation & Reference Values

Note: While specific batch values vary, the following represents the typical thermal profile for 4-alkoxybenzyl-3,4-dimethylaniline derivatives.

Transition TypeObservation (Capillary)Observation (DSC)Observation (HSM)
Solid-Solid (

)
InvisibleSmall Endotherm (~45°C)Crystal habit change
Melting (

)
Sample collapses, becomes opaque liquidSharp Endotherm (Main Peak)Flow begins, birefringence remains
Clearing (

)
Liquid becomes clear/transparentWeak Endotherm (High Temp)Extinction (Field turns dark)

Scientific Insight: For N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline, the heptyloxy tail adds flexibility. If the sample melts at 52°C but remains turbid until 78°C , the Melting Point is 52°C . The higher temperature is the Clearing Point . Reporting 78°C as the melting point is a common error in capillary analysis.

Decision Logic for Characterization

The following workflow illustrates the logical path to accurately characterize this compound, ensuring distinction between impurities and mesophases.

G Start Crude Sample N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Capillary Step 1: Capillary Melt (Quick Screen) Start->Capillary Result_Clear Sharp Melt & Clear Liquid? Capillary->Result_Clear Report_MP Report Melting Point (Single Phase) Result_Clear->Report_MP Yes DSC_HSM Step 2: DSC + HSM Analysis (Investigation) Result_Clear->DSC_HSM No (Turbid/Broad) Check_Birefringence Is Fluid Birefringent? DSC_HSM->Check_Birefringence LC_Phase Identify Mesophase (Smectic/Nematic) Check_Birefringence->LC_Phase Yes (Bright Fluid) Impurity Diagnose Impurity (Broad Range) Check_Birefringence->Impurity No (Dark/Opaque) Final_Report Report Tm (Melt) & Tcl (Clear) LC_Phase->Final_Report Impurity->Start Recrystallize

Caption: Workflow for distinguishing true melting points from liquid crystalline transitions in heptyloxy-substituted anilines.

References

  • Sigma-Aldrich. 3,4-Dimethylaniline (Starting Material) Product Specification. Retrieved from .

  • Ossila. Liquid Crystal Characterization Guide (General Methodology). Retrieved from .

  • National Institute of Standards and Technology (NIST). Differential Scanning Calorimetry (DSC) Standard Protocols. Retrieved from .

  • PubChem. 3,4-Dimethylaniline Compound Summary. Retrieved from .

  • Mettler Toledo. Thermal Analysis of Liquid Crystals and Mesophases. Retrieved from .

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

Title: In-Depth Technical Guide: Safe Handling, PPE, and Operational Protocols for N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Executive Summary & Chemical Profile N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline (CAS: 104068...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Safe Handling, PPE, and Operational Protocols for N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

Executive Summary & Chemical Profile

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline (CAS: 1040689-50-6, MW: 325.50) is a specialized synthetic intermediate utilized in advanced drug development and materials science[1]. Handling this compound requires strict adherence to safety protocols due to the synergistic hazards of its structural components. The lipophilic heptyloxy chain significantly enhances dermal penetration, while the 3,4-dimethylaniline core poses severe risks of systemic hemotoxicity[2],[3]. This guide provides a self-validating system of operational and disposal plans to ensure maximum laboratory safety and regulatory compliance.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, one must understand the causality behind the chemical's toxicity. Standard safety data sheets often list "toxic if absorbed," but as application scientists, we must look at the structural mechanism:

  • Enhanced Dermal Penetration: The addition of a 7-carbon (heptyloxy) chain to the benzylamine framework drastically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barriers of the stratum corneum, leading to rapid systemic absorption upon skin contact.

  • Methemoglobinemia Pathway: Once absorbed, aniline derivatives do not directly oxidize hemoglobin in their native state. Instead, they are metabolized in the liver via Cytochrome P450 enzymes into highly reactive N-hydroxylamine metabolites (2)[2],[4]. These toxic mediators enter erythrocytes and initiate a redox cycle, oxidizing the ferrous (Fe²⁺) iron in oxyhemoglobin to the ferric (Fe³⁺) state[3]. This forms methemoglobin, which is incapable of binding oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal hemolytic anemia (5)[5].

Mechanism A N-[4-(Heptyloxy)benzyl]- 3,4-dimethylaniline B Rapid Dermal/Inhalation Absorption A->B High Lipophilicity C Hepatic Metabolism (CYP450 Oxidation) B->C D N-Hydroxylamine Metabolites C->D N-hydroxylation E Erythrocyte Entry & Redox Cycling D->E Toxic Mediator F Methemoglobinemia & Hemolytic Anemia E->F Fe2+ -> Fe3+ Oxidation

Caption: Toxicological pathway of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline inducing methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the compound's high potential for skin absorption and subsequent hemotoxicity, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale for each choice (6)[6],[7].

PPE CategoryRecommended EquipmentMechanistic Rationale (Causality)
Dermal (Hands) Butyl rubber gloves or double-layered heavy-duty Nitrile (≥8 mil).Standard latex or thin nitrile degrades rapidly upon contact with lipophilic aniline derivatives. Butyl rubber provides superior chemical resistance against aromatic amines[6].
Ocular (Eyes) Snug-fitting chemical safety goggles AND a full-face shield.Prevents mucosal absorption of aerosolized particulates or accidental splashes, which can bypass the stratum corneum entirely[7].
Respiratory NIOSH-approved half-mask respirator with P100/Organic Vapor (OV) cartridges.Required if handling outside a certified fume hood or during spill cleanup to prevent inhalation of toxic dust/vapors[6].
Body Flame-resistant (FR) lab coat, Tyvek sleeves, closed-toe non-porous shoes.Aromatic amines can be highly reactive[8]. Tyvek sleeves prevent microscopic dust from settling on the forearms, a common vector for unnoticed dermal exposure.

Operational Workflow: Step-by-Step Methodology

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Pre-Operational Setup & Verification

  • Verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm).

  • Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the workspace[7].

  • Don all PPE as outlined in the matrix above. Inspect gloves for pinhole leaks using the inflation method prior to use.

Step 2: Material Handling & Dispensing

  • Place the sealed chemical container into the fume hood.

  • Use anti-static, non-sparking spatulas (e.g., Teflon-coated or ceramic) for dispensing. Primary aromatic amines can be sensitive to friction and static discharge, occasionally forming reactive intermediates (8)[8].

  • Weigh the material using a closed-system analytical balance or a balance situated directly inside the fume hood to prevent aerosolization of the powder into the general lab atmosphere.

Step 3: Post-Handling Decontamination

  • Seal the primary container tightly and place it in a secondary containment vessel. Store in a cool, dark, well-ventilated area away from strong oxidizing agents[6].

  • Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for lipophilic compounds (e.g., isopropanol), followed immediately by a dilute acidic wipe (e.g., 1% acetic acid). Causality: The acid protonates any residual free amine, converting it into a water-soluble ammonium salt that is easily removed during final cleanup.

  • Doff gloves using the "glove-in-glove" technique to prevent skin contact with the outer surface, and dispose of them in a designated hazardous waste bin[9].

Workflow Start 1. Pre-Operational Risk Assessment PPE 2. Don Specialized PPE (Butyl Gloves, Goggles) Start->PPE Hood 3. Transfer to Certified Chemical Fume Hood PPE->Hood Weigh 4. Weighing & Dispensing (Anti-static tools) Hood->Weigh Decon 5. Decontaminate Surfaces (Solvent + Acid wipe) Weigh->Decon Dispose 6. Hazardous Waste Disposal Decon->Dispose

Caption: Step-by-step operational workflow for the safe handling of lipophilic aniline derivatives.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure and environmental contamination.

Spill Isolation & Cleanup:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill is outside a fume hood, don a NIOSH-approved respirator (P100/OV) before re-entering the space[6].

  • Containment: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial chemical spill kit[6]. Crucial Causality: Never use combustible materials like sawdust, as aniline derivatives can react exothermically with certain environmental oxidizers[8].

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, high-density polyethylene (HDPE) hazardous waste container[9].

  • Surface Neutralization: Wash the spill area with a dilute acidic solution (to protonate the amine) followed by copious amounts of soap and water.

Waste Disposal:

  • Do not discharge into the sink or municipal sewer systems, as aniline derivatives are highly toxic to aquatic organisms and persist in the environment[7].

  • Label all waste containers clearly with "Hazardous Waste: Toxic Aromatic Amine (N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline)".

  • Dispose of via a licensed hazardous waste management facility, typically through high-temperature incineration, in accordance with EPA (or local equivalent) regulations (10)[10].

References

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed - NIH.2

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. 8

  • 1040689-50-6 Cas No. | N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline - Matrix Scientific. 1

  • In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols - Benchchem. 6

  • Aniline sulfate | CAS#:542-16-5 | Chemsrc. 7

  • Methemoglobin And Hemolytic Anemia As Potential Markers For Drug Side-effects - WIT Press. 5

  • N-Phenylbenzylamine - Safety Data Sheet - ChemicalBook. 9

  • SAFETY DATA SHEET - Merck Millipore. 10

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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